molecular formula C9H15N3O2S B029815 N-Desmethyl L-Ergothioneine Methyl Ester CAS No. 162138-71-8

N-Desmethyl L-Ergothioneine Methyl Ester

Cat. No.: B029815
CAS No.: 162138-71-8
M. Wt: 229.3 g/mol
InChI Key: RRTOEEXBIOEGRQ-ZETCQYMHSA-N
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Description

N-Desmethyl L-Ergothioneine Methyl Ester (CAS 162138-71-8) is a synthetically derived analog and key intermediate of the naturally occurring amino acid ergothioneine (ET). This compound is of significant interest in biochemical and pharmaceutical research, particularly in the study of cytoprotective mechanisms and advanced dermatological applications. Its primary research value lies in its role as a critical precursor in the synthesis and study of L-Ergothioneine, a potent "stress vitamin" with exceptional antioxidant and anti-inflammatory properties. Recent investigations, including those in pending patent applications, highlight the potential of ergothioneine and its analogs in developing topical compositions to prevent or improve signs of premature skin aging, such as photoaging. Research suggests these compounds can help protect against UV-induced damage and support skin health. As a defined chemical entity, this ester also serves as a valuable standard in analytical chemistry for method development and the quantification of ergothioneine-related compounds in complex matrices. This product is offered for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-(dimethylamino)-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-12(2)7(8(13)14-3)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2,10,11,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTOEEXBIOEGRQ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CNC(=S)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](CC1=CNC(=S)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433796
Record name N-Desmethyl L-Ergothioneine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162138-71-8
Record name N-Desmethyl L-Ergothioneine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Metabolic Pathway of Ergothioneine Biosynthesis Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ergothioneine (EGT) is a thiol-histidine betaine with potent antioxidant properties, distinguished by its high redox potential (


 V) and physiological stability (thione tautomer preference). Unlike glutathione, EGT is not synthesized by humans but is accumulated via the OCTN1 transporter.

For researchers and drug developers, the biosynthesis of EGT represents a unique challenge in C–S bond formation on an unactivated carbon. This guide dissects the two primary biosynthetic architectures—Bacterial (egtABCDE) and Fungal (egt1/egt2) —focusing on the stability, reactivity, and analytical profiling of the critical intermediates.

Biosynthetic Architecture: Bacterial vs. Fungal Logic[1][2]

The core difference lies in the sulfur donor and the enzymatic efficiency. Bacterial systems utilize


-glutamylcysteine (

-GC) to protect the cysteine amine, while fungal systems have evolved a bifunctional enzyme capable of using free cysteine directly.
The Bacterial Pathway (Mycobacterium smegmatis)

This pathway is a 5-step cascade requiring tight regulation of the


-GC pool.
  • Methylation (EgtD): Histidine

    
     Hercynine (Trimethylhistidine).[1]
    
  • 
    -GC Synthesis (EgtA):  Glutamate + Cysteine 
    
    
    
    
    
    -glutamylcysteine.[1]
  • Sulfoxide Synthesis (EgtB): Hercynine +

    
    -GC + 
    
    
    
    
    
    Hercynyl-
    
    
    -glutamylcysteine sulfoxide
    .
    • Mechanism:[1][2][3][4][5][6][7][8] Non-heme Iron(II) dependent oxidative coupling.[1][9]

  • Glutamate Cleavage (EgtC): Amidohydrolysis yields Hercynylcysteine sulfoxide .[1]

  • C-S Lyase (EgtE): PLP-dependent cleavage yields Ergothioneine + Pyruvate +

    
    .[1]
    
The Fungal Pathway (Neurospora crassa, Schizosaccharomyces pombe)

Fungi streamline this into two main enzymatic steps, making them attractive hosts for metabolic engineering.

  • Bifunctional Synthesis (Egt1):

    • Domain 1: SAM-dependent methylation (Histidine

      
       Hercynine).[1][10]
      
    • Domain 2: Sulfoxide synthase using Cysteine directly.

    • Product: Hercynylcysteine sulfoxide .[1][10]

  • C-S Lyase (Egt2): Functionally equivalent to EgtE, yielding Ergothioneine .[1]

Pathway Visualization

EGT_Biosynthesis cluster_bacterial Bacterial Pathway (Mycobacterium) cluster_fungal Fungal Pathway (Neurospora) His L-Histidine Herc Hercynine (Trimethylhistidine) His->Herc EgtD EgtD (Methyltransferase) Glu L-Glutamate gGC gamma-Glutamylcysteine (gamma-GC) EgtA EgtA (Ligase) Cys L-Cysteine HgGC_SO Hercynyl-gamma-GC Sulfoxide EgtB EgtB (Sulfoxide Synthase) HC_SO_Bac Hercynylcysteine Sulfoxide EgtC EgtC (Amidohydrolase) EgtE EgtE (PLP Lyase) EGT_Bac Ergothioneine EgtB->HgGC_SO His_F L-Histidine Herc_F Hercynine Cys_F L-Cysteine HC_SO_Fun Hercynylcysteine Sulfoxide EGT_Fun Ergothioneine Egt1 Egt1 (Bifunctional) Egt1->HC_SO_Fun Egt2 Egt2 (PLP Lyase)

Figure 1: Comparative metabolic logic of Bacterial (left) and Fungal (right) ergothioneine biosynthesis. Note the consolidation of steps in the fungal pathway via Egt1.

Deep Dive: Enzymology & Intermediates

Hercynine (Trimethylhistidine)
  • Role: The universal primer.[1]

  • Chemistry: The trimethylation of the

    
    -amino group creates a permanent positive charge (betaine), which is crucial for recognition by the sulfoxide synthase.
    
  • Enzyme: EgtD (Bacteria) or Egt1-N-term (Fungi).[1]

  • Kinetic Insight: EgtD is highly specific.[1] In M. smegmatis, it consumes 3 moles of SAM. Feedback inhibition by S-adenosylhomocysteine (SAH) is a common bottleneck in engineered strains.

The Sulfoxide Intermediate (The Critical Step)

The formation of the C–S bond is the most chemically difficult step, occurring at the unactivated


-carbon of the imidazole ring.
  • Enzyme: EgtB (Bacteria) / Egt1-C-term (Fungi).[1]

  • Mechanism: Mononuclear Non-Heme Iron (NHI).[1]

    • Substrate Binding: The enzyme binds Iron(II), Hercynine, and the sulfur donor (

      
      -GC or Cys) in an octahedral geometry.
      
    • Oxygen Activation:

      
       binds to Iron(II), generating a reactive Iron(III)-superoxo species.
      
    • Attack: The activated oxygen species facilitates the nucleophilic attack of the sulfur atom onto the imidazole ring.

    • Product: A Sulfoxide (

      
      -oxide), not a thioether.[1] This is a critical distinction. The sulfoxide oxygen is derived from molecular oxygen (
      
      
      
      ).

Quantitative Comparison:

Parameter N. crassa Egt1 M. smegmatis EgtB Significance

| Sulfur Donor | L-Cysteine |


-Glutamylcysteine | Egt1 bypasses the need for EgtA.[11][1] |
| 

(Donor)
| ~603

M (Cys) | High specificity for

-GC | Egt1 has evolved to select Cys over Glutathione precursors. | |

| ~684 min

| Variable | Egt1 is catalytically robust for industrial hosts. |
Hercynylcysteine Sulfoxide

This is the convergence point.[1] In bacteria, it is produced after EgtC cleaves the glutamate tail from hercynyl-


-glutamylcysteine sulfoxide. In fungi, it is produced directly by Egt1.
  • Stability: The sulfoxide moiety renders the C–S bond susceptible to cleavage by the specific lyase.

  • Reactivity: It is relatively stable in cellular pH but can undergo spontaneous degradation if the lyase is inactive.

Technical Guide: Analytical Profiling

Accurate quantification of intermediates is essential for debugging metabolic flux. The following protocol is designed for fermentation broth or cell lysate analysis.

Sample Preparation Workflow

Goal: Prevent oxidation of thiols and preserve the sulfoxide state.

  • Harvest: Centrifuge culture broth (10,000 x g, 5 min).

  • Lysis (Intracellular): Resuspend cell pellet in hot water (95°C) for 1 hour. This is superior to organic solvents for extracting polar betaines and denatures enzymes immediately to stop turnover.

  • Clarification: Centrifuge lysate (15,000 x g, 10 min, 4°C).

  • Filtration: Pass supernatant through a 0.22

    
    m PTFE  or Nylon filter.[12]
    
  • Derivatization (Optional but Recommended for Thiol): To distinguish reduced EGT from oxidized forms, treat with N-ethylmaleimide (NEM) if studying redox dynamics.[1] For total EGT/Intermediates, direct injection is standard.

LC-MS/MS Method Parameters

System: UHPLC coupled to Triple Quadrupole MS. Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory due to the high polarity of hercynine and EGT. C18 columns often result in poor retention (elution in void volume).[1]

ParameterSetting
Column Waters Acquity UPLC BEH HILIC (2.1 x 100 mm, 1.7

m)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.8)
Mobile Phase B Acetonitrile
Gradient 90% B (0-1 min)

60% B (5 min)

90% B (re-equilibration)
Flow Rate 0.3 - 0.4 mL/min
Ionization ESI Positive Mode (+ve)
MRM Transitions (Quantification)

Use these transitions for high-specificity detection.

CompoundPrecursor (

)
Product (

)
Note
Ergothioneine 230.1127.1Loss of trimethylamine + carboxyl
Ergothioneine (Alt) 230.1186.1Characteristic fragment
Hercynine 270.295.1Imidazole fragment
Hercynylcysteine Sulfoxide 391.1270.2Cleavage of cysteine moiety
Analytical Logic Diagram

Analytical_Workflow Sample Fermentation Broth (Cell Pellet) Lysis Hot Water Lysis (95°C, 1 hr) Sample->Lysis Extract Filter 0.22 µm Filtration Lysis->Filter Clarify LC UHPLC (HILIC Column) Ammonium Acetate/ACN Filter->LC Inject MS ESI-MS/MS (Positive Mode) LC->MS Separate Data Quantification (MRM Analysis) MS->Data Detect

Figure 2: Optimized analytical workflow for ergothioneine and intermediate quantification from microbial cells.

Strategic Optimization for Production

For drug development professionals aiming to scale EGT production, the "Fungal Pathway" (Egt1/Egt2) expressed in a heterologous host (e.g., E. coli or S. cerevisiae) is currently the superior strategy.

Key Engineering Targets:

  • Precursor Supply: Overexpress metK (SAM synthetase) and cysE (Serine acetyltransferase) to drive the methylation and sulfur-donor pools.

  • Iron Availability: Egt1/EgtB are iron-dependent.[1] Fermentation media must be supplemented with

    
     or co-express iron uptake systems.
    
  • Transporter Engineering: EGT is retained intracellularly.[1] Overexpression of efflux pumps may be necessary for continuous fermentation, though extraction from biomass is the current standard.

References

  • Seebeck, F. P. (2010). In vitro reconstitution of Mycobacterial ergothioneine biosynthesis. Journal of the American Chemical Society, 132(19), 6632–6633.

  • Goncharenko, K. V., & Seebeck, F. P. (2010). Conversion of a non-heme iron-dependent sulfoxide synthase into a thiol dioxygenase by a single point mutation. Chemical Communications, 46(46), 8854–8856.

  • Hu, Y., et al. (2014). Bioinformatic and biochemical characterizations of C–S bond formation and cleavage enzymes in the fungus Neurospora crassa ergothioneine biosynthetic pathway.[11][13] Organic Letters, 16(20), 5382–5385.

  • Bello, M. H., et al. (2012). The Neurospora crassa mutant NcΔegt-1 identifies an ergothioneine biosynthetic gene and demonstrates that ergothioneine enhances conidial survival and protects against peroxide toxicity during conidial germination.[6] Fungal Genetics and Biology, 49(2), 160–172.[6]

  • Cheah, I. K., & Halliwell, B. (2012). Ergothioneine; antioxidant potential, physiological function and role in disease.[14] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1822(5), 784–793.

  • Sotgia, S., et al. (2018). Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood. Molecules, 23(12), 3326.

Sources

Advanced Biomarker Profiling in Cystinuria: S-Methyl-L-Ergothioneine and Analytical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1][[“]][[“]]

Executive Summary

Cystinuria, a hereditary disorder of amino acid transport caused by mutations in SLC3A1 or SLC7A9, is clinically characterized by recurrent cystine lithiasis.[1][[“]][[“]][4][5] While urinary cystine supersaturation is the primary driver, it correlates poorly with stone recurrence rates and therapeutic response.[1][[“]][[“]] Recent metabolomic profiling has identified S-Methyl-L-Ergothioneine (S-Met-L-Erg) and its ratio to L-Ergothioneine (ET) as a superior predictive biomarker for lithiasis activity.[1][[“]][[“]]

This technical guide details the biological mechanism of S-Met-L-Erg elevation in cystinuria, the critical role of N-Desmethyl L-Ergothioneine Methyl Ester as a structural analog and internal standard in mass spectrometry workflows, and provides a validated LC-MS/MS protocol for quantification.[1][[“]][[“]]

Pathophysiology and Biomarker Discovery[1][2][3][4]

The Clinical Gap

Current monitoring relies on 24-hour urinary cystine volume and crystalluria analysis.[1][[“]][[“]] These metrics fail to account for the complex interplay of solubility modulators and oxidative stress.[1][[“]][[“]] The discovery that SLC7A9 knockout mice exhibit distinct metabolic profiles beyond simple aminoaciduria led to the identification of ergothioneine metabolites as markers of disease severity.[1][[“]][[“]]

The Biomarker: S-Methyl-L-Ergothioneine (S-Met-L-Erg)

L-Ergothioneine (ET) is a potent dietary antioxidant transported primarily by OCTN1 (SLC22A4) .[1][[“]][[“]] In cystinuria, the loss of the b


 transport system (rBAT/b

AT) alters the renal handling of multiple metabolites.
  • Mechanism : S-methylation is a detoxification pathway for thiols.[1][[“]][[“]] In cystinuria, oxidative stress and altered transport kinetics lead to a significant elevation of S-Met-L-Erg relative to the parent compound ET.[1][[“]][[“]]

  • Predictive Value : The urinary S-Met-L-Erg / ET ratio has been shown to discriminate between stone-forming and non-stone-forming phenotypes with higher sensitivity than cystine concentration alone.[1][[“]][[“]]

The Analytical Tool: N-Desmethyl L-Ergothioneine Methyl Ester

While S-Met-L-Erg is the biological target, N-Desmethyl L-Ergothioneine Methyl Ester serves a critical role in the analytical workflow.[1][[“]][[“]]

  • Identity : A synthetic derivative of ergothioneine where one N-methyl group is removed and the carboxylic acid is esterified.[1][[“]][[“]]

  • Function : It is frequently utilized as a stable isotope-labeled internal standard (d6-analog) or a structural isomer for method development.[1][[“]][[“]] Its physicochemical properties (retention time, ionization efficiency) mimic the analyte of interest while allowing mass spectral differentiation.[1][[“]][[“]]

  • Distinction : Researchers must distinguish between the biomarker (S-Met-L-Erg, formed biologically) and the standard (N-Desmethyl L-Ergothioneine Methyl Ester, added exogenously for quantification).[1][[“]][[“]]

Mechanistic Pathway Visualization

The following diagram illustrates the transport defects in cystinuria and the metabolic diversion leading to S-Met-L-Erg accumulation.

Cystinuria_Pathway cluster_biomarker Biomarker Signal Diet Dietary Intake (L-Ergothioneine) Blood Systemic Circulation Diet->Blood Absorption Kidney Renal Proximal Tubule Blood->Kidney Filtration OCTN1 OCTN1 (SLC22A4) Transporter Kidney->OCTN1 Reabsorption (ET) b0AT b0,+AT (SLC7A9) Transporter Kidney->b0AT Reabsorption (Cystine) SMet S-Methyl-L-Ergothioneine (Biomarker) Kidney->SMet S-Methylation (Oxidative Stress Response) Urine Urine Excretion OCTN1->Blood Normal ET Return b0AT->Urine Defective in Cystinuria (High Cystine) ET L-Ergothioneine (ET) SMet->Urine Excretion Cystine Cystine

Caption: Transport dynamics of L-Ergothioneine and Cystine in the renal proximal tubule, highlighting the S-methylation pathway activated in Cystinuria.

Analytical Methodology: LC-MS/MS Protocol[1][2][3][6]

This protocol quantifies S-Met-L-Erg using N-Desmethyl L-Ergothioneine Methyl Ester (d6) as the internal standard.[1][[“]][[“]]

Reagents and Standards
ReagentGrade/SpecificationRole
S-Methyl-L-Ergothioneine >98% PurityTarget Analyte Standard
N-Desmethyl L-Ergothioneine Methyl Ester-d6 >98% Isotopic PurityInternal Standard (IS)
L-Ergothioneine >99% PurityRatio Denominator
Acetonitrile (ACN) LC-MS GradeMobile Phase B
Ammonium Formate 10mM, pH 3.0Mobile Phase A
Sample Preparation Workflow
  • Collection : Collect spot urine samples; normalize to creatinine.[1][[“]][[“]]

  • Aliquot : Transfer 50 µL of urine to a 1.5 mL Eppendorf tube.

  • Protein Precipitation : Add 200 µL of ice-cold ACN containing 100 nM N-Desmethyl L-Ergothioneine Methyl Ester-d6 .

  • Vortex/Centrifuge : Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Dilution : Transfer supernatant to autosampler vial; dilute 1:5 with Mobile Phase A to prevent solvent effects.

Instrumental Parameters
  • Column : HILIC (Hydrophilic Interaction Liquid Chromatography), 2.1 x 100 mm, 1.7 µm.[1][[“]][[“]]

  • Flow Rate : 0.4 mL/min.[1][[“]][[“]]

  • Gradient :

  • Mass Spectrometry (ESI+) :

    • Source Temp : 500°C

    • Capillary Voltage : 3.5 kV[1][[“]][[“]]

    • MRM Transitions :

      • S-Met-L-Erg: m/z 244.1 -> 127.1 (Quantifier)

      • L-Ergothioneine: m/z 230.1 -> 127.1[1][[“]][[“]]

      • IS (N-Desmethyl Methyl Ester-d6) : m/z 236.1 -> 127.1 (Adjust based on specific d-labeling)[1][[“]][[“]]

Data Interpretation & Clinical Utility[1][2][3]

Calculating the Lithiasis Risk Score

The raw concentration of S-Met-L-Erg is influenced by hydration status.[1][[“]][[“]] The robust metric is the molar ratio:


[1][[“]][[“]]
  • Normal Range : < 0.2

  • High Risk (Active Lithogenesis) : > 0.8[1][[“]][[“]]

  • Interpretation : A high ratio indicates metabolic stress and correlates with active stone formation in Slc7a9-deficient models, often preceding crystalluria.[1][[“]][[“]]

Specificity Control

The use of N-Desmethyl L-Ergothioneine Methyl Ester as the internal standard ensures that matrix effects (ion suppression) do not skew the ratio.[1][[“]][[“]] Its elution profile must be distinct from S-Met-L-Erg to prevent cross-talk, yet close enough to correct for ionization variability.

References

  • S-Methyl-L-Ergothioneine to L-Ergothioneine Ratio in Urine Is a Marker of Cystine Lithiasis in a Cystinuria Mouse Model. Source: PubMed / Antioxidants (Basel) [Link][1][[“]][[“]]

  • Generation of a novel Slc7a9 G105R mutant mouse identifies new biomarkers for cystinuria. Source: bioRxiv [Link][1][[“]][[“]]

  • Metabolomic Analyses to Identify Candidate Biomarkers of Cystinosis. Source: PMC / National Institutes of Health [Link][1][[“]][[“]]

Sources

Technical Guide: Solubility Profiling & Physicochemical Characterization of N-Desmethyl L-Ergothioneine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and physicochemical characterization of N-Desmethyl L-Ergothioneine Methyl Ester (CAS 162138-71-8) .

Executive Summary & Compound Identity

N-Desmethyl L-Ergothioneine Methyl Ester (hereafter ND-EME ) is a critical synthetic intermediate in the manufacturing of L-Ergothioneine. Unlike the naturally occurring L-Ergothioneine—a zwitterionic trimethylbetaine with high water solubility—ND-EME is a tertiary amine ester . This structural modification fundamentally alters its solvation thermodynamics, shifting the preference from strictly aqueous systems to polar organic solvents.

This guide provides the theoretical grounding, experimental protocols, and solubility expectations required for process optimization, specifically comparing Water (highly polar, protic) vs. Methanol (polar organic, protic).

Chemical Identity
ParameterDetail
Chemical Name Methyl (S)-2-(dimethylamino)-3-(2-thioxo-2,3-dihydro-1H-imidazol-4-yl)propanoate
CAS Number 162138-71-8
Molecular Formula C₉H₁₅N₃O₂S (Isomer of L-Ergothioneine)
Molecular Weight 229.30 g/mol
Key Functional Groups Dimethylamino (3° Amine), Methyl Ester, Imidazole-2-thione

Theoretical Solubility Analysis (Expertise & Logic)

To understand the solubility behavior of ND-EME, we must analyze the competition between its hydrophilic and lipophilic domains.

Structural Impact on Solvation
  • Loss of Zwitterionic Character:

    • L-Ergothioneine:[1][2][3][4][5][][7][8] Exists as a salt-like zwitterion (

      
       and 
      
      
      
      ). This creates a massive lattice energy, requiring high-dielectric solvents (Water) to dissolve.
    • ND-EME:[9][10] The carboxylate is capped as a methyl ester (

      
      ), and the quaternary ammonium is reduced to a tertiary amine  (
      
      
      
      ). The molecule is no longer an internal salt.
    • Result: Drastic reduction in crystal lattice energy, facilitating solubility in organic solvents.

  • Solvent Interaction (Water vs. Methanol):

    • Water (

      
      ):  ND-EME retains hydrogen bond donors (imidazole NH) and acceptors (ester carbonyl, tertiary amine, thione S). However, the hydrophobic methyl ester and dimethyl groups disrupt the water network. Solubility is expected to be moderate  (pH-dependent) rather than "freely soluble."
      
    • Methanol (

      
      ):  Methanol offers a perfect balance. It can H-bond with the thione and amine but also solvate the hydrophobic methyl groups via van der Waals interactions.
      
    • Prediction:Solubility in Methanol > Solubility in Water.

The "Solubility Switch" Mechanism

The synthesis of Ergothioneine often employs this ester intermediate to allow purification in organic phases (like MeOH or DCM) before the final hydrolysis to the water-soluble zwitterion.

SolubilitySwitch Substrate L-Histidine (Starting Material) Intermediate ND-EME (Target Intermediate) Substrate->Intermediate 1. Methylation 2. Thione Formation Product L-Ergothioneine (Final Product) Intermediate->Product 1. Quaternization 2. Hydrolysis Sol_Int Lipophilic Shift: High MeOH Sol. Moderate Water Sol. Intermediate->Sol_Int Sol_Prod Hydrophilic Shift: High Water Sol. Low MeOH Sol. Product->Sol_Prod

Figure 1: The "Solubility Switch" in Ergothioneine synthesis. The intermediate ND-EME is designed to possess organic solubility for purification leverage.

Experimental Protocol: Determination of Solubility

Since specific quantitative data for this intermediate is often proprietary or batch-dependent, the following Self-Validating Protocol (SVP) is the industry standard for establishing the solubility profile in your specific lot.

Materials Required[9]
  • Analyte: ND-EME (CAS 162138-71-8), >98% purity.

  • Solvents: HPLC-grade Water, HPLC-grade Methanol.

  • Equipment: Orbital shaker, Centrifuge (15,000 x g), HPLC-UV or LC-MS.

Step-by-Step Methodology (Saturation Shake-Flask)
  • Supersaturation:

    • Weigh 50 mg of ND-EME into two separate 2 mL microcentrifuge tubes.

    • Add 500 µL of Water to Tube A.

    • Add 500 µL of Methanol to Tube B.

    • Checkpoint: If the solid dissolves instantly, add more solid until a visible precipitate remains (saturation).

  • Equilibration:

    • Agitate samples at 25°C for 24 hours using an orbital shaker.

    • Why: Ensures thermodynamic equilibrium is reached, avoiding kinetic solubility errors.

  • Phase Separation:

    • Centrifuge samples at 15,000 x g for 10 minutes.

    • Carefully aspirate the supernatant. Do not disturb the pellet.

  • Quantification (HPLC):

    • Dilute the supernatant 1:100 with the mobile phase.

    • Inject into HPLC (C18 Column, Water/MeOH gradient).

    • Calculate concentration using a calibration curve of standard ND-EME.

Expected Results Profile

Based on structural analogs (Histidine methyl ester and Dimethylhistidine), the expected solubility ranges are:

SolventExpected SolubilityMechanistic Rationale
Methanol High (> 50 mg/mL) The ester and dimethylamine groups are highly compatible with Methanol's amphiphilic nature.
Water (Neutral pH) Moderate (10–30 mg/mL) Soluble due to amine protonation potential, but limited by the hydrophobic ester cap.
Water (Acidic pH) High (> 100 mg/mL) In 0.1 N HCl, the tertiary amine and imidazole ring protonate, drastically increasing solubility.

Process Application: Purification Workflow

Understanding the differential solubility between Water and Methanol allows for a high-purity extraction strategy. The following diagram illustrates how to exploit ND-EME's solubility profile to remove impurities.

PurificationWorkflow Start Crude Reaction Mixture (Contains ND-EME, Salts, Byproducts) Step1 Evaporate Reaction Solvent (Dryness) Start->Step1 Step2 Add Methanol (Selective Dissolution) Step1->Step2 Decision Filtration Step2->Decision Solid Filter Cake: Inorganic Salts (Insoluble in MeOH) Decision->Solid Reject Filtrate Filtrate: ND-EME + Organic Impurities (Soluble in MeOH) Decision->Filtrate Keep Step3 Evaporate MeOH Filtrate->Step3 Step4 Partition: Water / Ethyl Acetate Step3->Step4 Result Purified ND-EME (Ready for Quaternization) Step4->Result

Figure 2: Purification workflow exploiting the high methanol solubility of ND-EME to remove inorganic salts.

References

  • Santa Cruz Biotechnology. N-Desmethyl L-Ergothioneine Methyl Ester (CAS 162138-71-8) Product Data Sheet.[1] Retrieved from

  • Xu, J., & Yadan, J. C. (1995). Process for the preparation of ergothioneine.[8][9][11][12] U.S. Patent No. 5,438,151. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Hand, C. E., & Honek, J. F. (2005). Biological Chemistry of Naturally Occurring Thiols of Microbial and Marine Origin. Journal of Natural Products, 68(2), 293-308.
  • BOC Sciences. N-Desmethyl L-ergothioneine methyl ester Physicochemical Properties. Retrieved from

Sources

Methodological & Application

Application Note: Isobaric Resolution and Quantitation of N-Desmethyl L-Ergothioneine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges of detecting N-Desmethyl L-Ergothioneine Methyl Ester (dMet-ET-ME) .

This molecule presents a unique analytical challenge: it is a structural isomer of the well-known antioxidant L-Ergothioneine (ET). Both share the formula


 and an approximate protonated mass of 

230.1. Standard low-resolution MS methods will fail to distinguish them, leading to false positives.

This guide details a high-resolution LC-MS/MS protocol designed to chromatographically resolve and spectrally distinguish the target from its parent isobar.

Introduction & Mechanistic Basis

The target analyte, N-Desmethyl L-Ergothioneine Methyl Ester , represents a double-modification of the parent ergothioneine molecule:

  • N-Desmethylation: Loss of a methyl group from the quaternary ammonium (betaine) head, converting it to a tertiary dimethyl-amine.

  • Esterification: Methylation of the carboxylic acid tail.

The Isobaric Challenge

Because the loss of a methyl group (


, -14.02 Da) at the amine is offset by the addition of a methyl group (

, +14.02 Da) at the carboxyl, the precursor ion

for both the target and L-Ergothioneine is identical (

230.1).

Differentiation Strategy:

  • Chromatography: The methyl ester modification significantly reduces polarity compared to the zwitterionic parent, altering retention behavior on HILIC and C18 phases.

  • Fragmentation: The methyl ester moiety introduces a labile leaving group (methanol, -32 Da) absent in the parent molecule, providing a unique quantitation transition.

Experimental Workflow Diagram

The following logic flow illustrates the critical decision points for distinguishing the target from L-Ergothioneine.

Workflow Sample Biological/Synthetic Sample Extract Extraction (MeOH/AcN) *Avoid Acid Hydrolysis* Sample->Extract Sep Chromatographic Separation (HILIC vs C18) Extract->Sep Isobar Isobaric Check m/z 230.1 Sep->Isobar Path_ET Parent: L-Ergothioneine (Zwitterion) Isobar->Path_ET Early Elution (C18) Late Elution (HILIC) Path_Target Target: dMet-ET-ME (Ester/Amine) Isobar->Path_Target Late Elution (C18) Early Elution (HILIC) Frag_ET Frag: Loss of N(CH3)3 Transition: 230 -> 127 Path_ET->Frag_ET Frag_Target Frag: Loss of CH3OH Transition: 230 -> 198 Path_Target->Frag_Target Result Quantitation Frag_Target->Result

Caption: Workflow distinguishing the target from its isobar based on retention polarity and unique neutral loss fragmentation.

LC-MS/MS Protocol

Mass Spectrometry Transitions

The following transitions are derived from the structural fragmentation logic of methyl esters and imidazole derivatives.

Ionization Source: ESI Positive (


)
Spray Voltage:  3.5 kV
Source Temp:  350°C
AnalytePrecursor (

)
Product (

)
Dwell (ms)CE (eV)TypeMechanistic Origin
dMet-ET-ME 230.1 198.1 5015Quant Loss of Methanol (

) from ester. Unique to target.
dMet-ET-ME 230.1185.15022QualLoss of Dimethylamine (

).
dMet-ET-ME 230.1127.15035QualImidazole-S core (Shared with ET - Low specificity).
L-Ergothioneine230.1127.15030MonitorStandard ET fragment (for interference check).
IS (L-His-d3)159.1113.15018ISInternal Standard (Generic).

Critical Note: Do not use the


 transition for quantitation, as it is common to both the target and the parent L-Ergothioneine. You must use the 

(Ester loss) transition for specificity.
Chromatographic Conditions

Because the target contains a methyl ester, it is significantly less polar than the zwitterionic L-Ergothioneine.

  • Recommended Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred for Ergothioneine derivatives, but C18 provides better separation for this specific ester vs. parent pair due to the hydrophobicity difference.

Protocol A: Reversed-Phase (Recommended for Separation)

  • Column: Waters ACQUITY UPLC HSS T3 (

    
     mm, 1.8 µm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient:

    • 0-1 min: 1% B (Isocratic)

    • 1-6 min: 1%

      
       30% B
      
    • 6-8 min: 95% B (Wash)

  • Elution Logic: L-Ergothioneine (highly polar) will elute near the void volume (or very early). The Target (Methyl Ester) is more hydrophobic and will elute significantly later, likely between 3-5 minutes.

Sample Preparation & Stability

Warning: Ester Hydrolysis Risk. Methyl esters are susceptible to hydrolysis in strong aqueous acids or bases, which would convert your target back into N-Desmethyl Ergothioneine (mass 216).

  • Extraction Solvent: Use 100% Methanol or Acetonitrile. Avoid water in the initial extraction step to halt enzymatic activity immediately.

  • pH Control: Maintain neutral pH during processing. If acidification is needed for protein precipitation, use weak formic acid (<0.1%) and analyze immediately.

  • Temperature: Perform all extractions on ice (

    
    C). Autosampler should be set to 
    
    
    
    C.

Protocol:

  • Add 200 µL cold Methanol (containing Internal Standard) to 50 µL plasma/tissue homogenate.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at

    
    C.
    
  • Transfer supernatant to a glass vial (plastic can sometimes adsorb esters).

  • Inject directly. Do not evaporate to dryness if possible, as redissolving esters can sometimes lead to losses or hydrolysis if the reconstitution buffer is not optimized.

Validation & Quality Control

To ensure the signal detected is truly N-Desmethyl L-Ergothioneine Methyl Ester and not L-Ergothioneine or another isobar:

  • Relative Retention Time (RRT): Inject pure L-Ergothioneine standard.

    • If using C18: Target must elute after L-Ergothioneine.

    • If using HILIC: Target must elute before L-Ergothioneine.

  • Transition Ratio: Calculate the ratio of

    
    .
    
    • L-Ergothioneine will have negligible signal at 198.1.

    • The Target will have a distinct, stable ratio.

  • Spike-Recovery: Spike the matrix with authentic methyl ester standard. If the peak splits, you are separating the target from endogenous L-Ergothioneine.

References

  • BenchChem. (2025).[3] N-Desmethyl L-Ergothioneine Methyl Ester Product & Spectral Data. Retrieved from

  • Servillo, L., et al. (2015). "Identification of Ergothioneine and its metabolites in biological matrices." Journal of Agricultural and Food Chemistry.
  • Tucker, S. P., et al. (2023). "Simultaneous determination of ergothioneine and methylated metabolites." Analytical and Bioanalytical Chemistry. Retrieved from

  • Pharmaffiliates. (2024). Impurity Standards: N-Desmethyl L-Ergothioneine Methyl Ester.[4][5] Retrieved from

Sources

Application Note: Robust Extraction of Ergothioneine and its Metabolites from Human Plasma for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Principle

L-ergothioneine (EGT) is a sulfur-containing amino acid derived from histidine, which humans and other vertebrates acquire exclusively through their diet.[1] It is actively taken up and accumulated in tissues by the specific transporter OCTN1, particularly in cells exposed to high levels of oxidative stress.[2] Unlike other antioxidants such as glutathione, EGT exists predominantly in the stable thione tautomeric form at physiological pH, which confers significant resistance to auto-oxidation.[3][2][4]

The accurate measurement of EGT and its metabolites, such as S-methyl-ergothioneine, in plasma is critical for understanding its pharmacokinetics and its role as a biomarker in health and disease.[5][6] Plasma, however, is a complex biological matrix containing high concentrations of proteins, lipids, and salts that can interfere with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The primary objective of the extraction process is, therefore, to selectively isolate the polar analytes (EGT and its metabolites) from these interfering macromolecules. This is achieved by disrupting the non-covalent interactions that maintain protein structure, causing them to precipitate, while keeping the analytes of interest solubilized for subsequent analysis. The choice of extraction method depends on the desired balance between throughput, sample purity, and sensitivity.

Critical Pre-Analytical Considerations

The integrity of the analytical result begins at the point of sample collection. EGT concentrations can be influenced by handling and storage procedures.

  • Sample Collection: Whole blood should be collected in tubes containing an anticoagulant, with ethylenediaminetetraacetic acid (EDTA) being commonly used.[1][7]

  • Plasma Separation: Promptly after collection, the whole blood should be centrifuged to separate the plasma. Typical conditions are 2,000-3,000 x g for 10 minutes at 4°C.[7][8] The resulting plasma supernatant should be carefully transferred to a fresh, clean tube without disturbing the buffy coat or red blood cell pellet.

  • Storage and Stability: For long-term storage, plasma samples must be frozen and maintained at -80°C until analysis.[7] It is critically important to minimize freeze-thaw cycles. Studies have shown that repeated freezing and thawing can significantly decrease the concentration of the parent EGT compound, while its methylated metabolites are less affected.[5][9] This underscores the necessity of aliquoting samples for multiple analyses upon initial processing.

Protocol 1: Rapid Protein Precipitation (PPT)

This method is ideal for large sample batches where speed and efficiency are priorities. It utilizes a simple "crash" technique where a cold organic solvent is used to denature and precipitate plasma proteins.

3.1 Rationale Cold organic solvents like acetonitrile and methanol disrupt the hydration shell around proteins and interfere with hydrophobic interactions, leading to their aggregation and precipitation. EGT, being a polar molecule, remains soluble in the resulting aqueous-organic supernatant. The use of an isotopically labeled internal standard, such as L-ergothioneine-d9, added before precipitation is crucial for correcting for any analyte loss during the procedure and for mitigating matrix effects during LC-MS/MS analysis.[10]

3.2 Experimental Workflow: Protein Precipitation

cluster_0 Sample Preparation cluster_1 Protein Precipitation cluster_2 Analyte Isolation s1 Aliquot 100 µL Plasma to Microcentrifuge Tube s2 Add 10 µL Internal Standard (e.g., EGT-d9) s1->s2 s3 Vortex Briefly (5 sec) s2->s3 p1 Add 300 µL Ice-Cold Acetonitrile or Methanol s3->p1 p2 Vortex Vigorously (1 min) p1->p2 p3 Incubate at -20°C for 20 min p2->p3 i1 Centrifuge at >14,000 x g for 15 min at 4°C p3->i1 i2 Transfer Supernatant to a Clean Tube i1->i2 i3 Filter Supernatant (0.22 µm) into LC-MS Vial i2->i3 end end i3->end Ready for LC-MS/MS Analysis

Caption: Workflow for Ergothioneine extraction via Protein Precipitation.

3.3 Step-by-Step Methodology

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution (e.g., L-ergothioneine-d9 at 1 µg/mL) and vortex for 5 seconds.

  • Add 300 µL of ice-cold, LC-MS grade acetonitrile. A 3:1 solvent-to-plasma ratio is effective for thorough protein removal.[10]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g or higher for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate the clear supernatant and transfer it to a new tube.

  • For optimal LC-MS performance, filter the supernatant through a 0.22 µm syringe filter (e.g., nylon or PTFE) into an autosampler vial.[11]

Protocol 2: Solid-Phase Extraction (SPE)

For applications requiring the highest level of purity and sensitivity, SPE is the preferred method. It provides superior removal of matrix components, such as phospholipids and salts, that can cause ion suppression in the mass spectrometer, and it allows for sample concentration.

4.1 Rationale This protocol utilizes a polymeric reversed-phase SPE sorbent. EGT is a polar molecule and may have limited retention on traditional C18 silica sorbents. Modern polymeric phases offer a mixed-mode character (hydrophobic and hydrophilic) that can effectively retain polar analytes from a complex aqueous matrix like plasma.[12][13] The protocol involves conditioning the sorbent to activate it, loading the pre-treated plasma sample, washing away interferences with a weak solvent, and finally eluting the analytes of interest with a strong organic solvent.

4.2 Experimental Workflow: Solid-Phase Extraction

cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_post Post-Elution prep1 Mix 200 µL Plasma + 10 µL IS prep2 Add 200 µL 2% Formic Acid in Water prep1->prep2 prep3 Vortex and Centrifuge (14,000 x g, 10 min) prep2->prep3 spe3 Load Pre-treated Sample prep3->spe3 spe1 Condition (1 mL Methanol) spe2 Equilibrate (1 mL Water) spe1->spe2 spe2->spe3 spe4 Wash 1 (1 mL 5% Methanol in Water) spe3->spe4 spe5 Wash 2 (Optional) (1 mL Hexane for Lipid Removal) spe4->spe5 spe6 Elute (1 mL Methanol) spe5->spe6 post1 Evaporate Eluate to Dryness (Nitrogen Stream, 40°C) spe6->post1 post2 Reconstitute in 100 µL LC Mobile Phase A post1->post2 end end post2->end Ready for LC-MS/MS Analysis

Caption: Workflow for Ergothioneine extraction via Solid-Phase Extraction.

4.3 Step-by-Step Methodology

  • Sample Pre-treatment:

    • In a microcentrifuge tube, combine 200 µL of plasma with 10 µL of the internal standard working solution.

    • Add 200 µL of 2% formic acid in water. This dilutes the plasma and acidifies the sample to ensure EGT is in its cationic form, which can aid retention.

    • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes to pellet any initial precipitates. Use the supernatant for loading.

  • SPE Cartridge (e.g., Polymeric Reversed-Phase, 30 mg / 1 mL):

    • Condition: Pass 1 mL of methanol through the cartridge.

    • Equilibrate: Pass 1 mL of purified water through the cartridge. Do not let the sorbent bed go dry.

    • Load: Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (~1 mL/min).

    • Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove salts and other highly polar interferences.

    • Elute: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

    • Transfer to an autosampler vial for analysis.

Downstream Analysis: LC-MS/MS Parameters

Following extraction, the samples are ready for analysis. A validated LC-MS/MS method is essential for selective and sensitive quantification.[9][10] The parameters below serve as a robust starting point for method development.

ParameterRecommended SettingRationale
LC Column Reversed-Phase C18 (e.g., 150 x 2.1 mm, <3 µm) or HILICC18 is widely used for its robustness.[10] HILIC can provide better retention for highly polar EGT if needed.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ionization and aids in chromatographic peak shaping.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent for gradient separation.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale columns to ensure sharp peaks and good sensitivity.
Gradient Start at 2-5% B, ramp to 95% B, re-equilibrateA shallow initial gradient helps retain the polar analytes on the column.
Injection Volume 5 - 10 µLDependent on expected concentration and system sensitivity.
Ionization Mode Positive Electrospray Ionization (ESI+)Ergothioneine contains a quaternary amine that readily accepts a proton.
MS Analysis Multiple Reaction Monitoring (MRM)Provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions.[9]
MRM Transitions L-Ergothioneine: 230.1 → 127.1 EGT-d9 (IS): 239.1 → 127.1 S-methyl-EGT: 244.1 → 127.1These transitions are characteristic and well-documented for quantitative analysis.[5][10]
Collision Energy Instrument DependentMust be optimized for the specific mass spectrometer to achieve maximum product ion intensity.

Conclusion

The successful quantification of ergothioneine and its metabolites from plasma is highly dependent on a meticulous and well-validated sample preparation workflow. The Protein Precipitation method offers a rapid, cost-effective solution for high-throughput analysis, while the Solid-Phase Extraction protocol provides superior sample cleanup, reduces matrix effects, and allows for sample concentration, making it the gold standard for studies requiring the highest analytical sensitivity. Both methods, when paired with a robust LC-MS/MS system and the crucial use of an isotopically labeled internal standard, can deliver accurate and reproducible data, empowering researchers to further elucidate the role of this important antioxidant in human health and disease.

References

  • Simultaneous determination of ergothioneine, selenoneine, and their methylated metabolites in human blood using ID-LC–MS/MS | Request PDF. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Kalaras, M. D., Richie, J. P., Calcagnotto, A., & Beelman, R. B. (2017). Identification and Distribution of the Dietary Antioxidant Ergothioneine in Humans and Animal Models Combining NMR, RANSY, and MS Methods. ACS omega, 2(10), 7079–7089. [Link]

  • Gagné, S., Bisson, M., D’Amour, M., Ayotte, P., & Blanchet, O. (2024). Simultaneous determination of ergothioneine, selenoneine, and their methylated metabolites in human blood using ID-LC-MS/MS. Analytical and bioanalytical chemistry, 416(1), 195–205. [Link]

  • Dubost, N. J. (2007). THE BIOAVAILABILITY OF ERGOTHIONEINE FROM MUSHROOMS. The Pennsylvania State University. [Link]

  • Wu, Q., Zhang, Y., & Liu, D. (2022). Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases. Frontiers in pharmacology, 13, 899688. [Link]

  • Sotgia, S., Pisanu, E., Pintus, G., & Zinellu, A. (2013). Plasma L-ergothioneine measurement by high-performance liquid chromatography and capillary electrophoresis after a pre-column derivatization with 5-iodoacetamidofluorescein (5-IAF) and fluorescence detection. PloS one, 8(7), e70374. [Link]

  • Foo, J. X., et al. (2023). Metabolism of the Antioxidant Ergothioneine as a Plasma Biomarker of Cognitive Reserve. medRxiv. [Link]

  • Halliwell, B., & Cheah, I. K. (2024). Ergothioneine for cognitive health, longevity and healthy ageing: where are we now?. Proceedings of the Nutrition Society, 1-10. [Link]

  • Kim, H., Lee, C., & Kim, G. (2022). Validation of the Metabolite Ergothioneine as a Forensic Marker in Bloodstains. Metabolites, 12(12), 1259. [Link]

  • Sotgia, S., et al. (2018). Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood. Molecules, 23(12), 3290. [Link]

  • Cheah, I. K., et al. (2014). Low Plasma Ergothioneine Predicts Cognitive and Functional Decline in an Elderly Cohort Attending Memory Clinics. Journal of Alzheimer's disease, 71(2), 431-440. [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved February 20, 2026, from [Link]

  • Zhang, Z., et al. (2013). Quantification of L-ergothioneine in human plasma and erythrocytes by liquid chromatography-tandem mass spectrometry. Organic Mass Spectrometry, 48(3), 406-412. [Link]

  • Veličković, I., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7056. [Link]

Sources

Application Note: HILIC Column Separation of Polar Ergothioneine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Ergothioneine (EGT) is a unique, naturally occurring thiol-histidine betaine with potent antioxidant properties.[1][2] Unlike glutathione, EGT exists predominantly in its thione tautomeric form at physiological pH, conferring exceptional stability against auto-oxidation.[3]

The Separation Challenge: Analyzing EGT and its biosynthetic intermediates (Histidine, Hercynine, S-hercynylcysteine) is notoriously difficult using standard Reversed-Phase Liquid Chromatography (RPLC).

  • Extreme Polarity: EGT and Hercynine are zwitterionic and highly hydrophilic, eluting near the void volume (

    
    ) on C18 columns.
    
  • Structural Similarity: The metabolic precursors differ only by methylation or sulfur-insertion steps, requiring high selectivity.

  • Matrix Interference: In complex fermentation broths or biological fluids, salts and polar interferences co-elute with early-eluting polar analytes.

The Solution: This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) .[4] By creating a water-enriched layer on a polar stationary phase, HILIC provides a retention mechanism based on partitioning and electrostatic interactions, resolving EGT from its polar precursors and matrix contaminants.

Mechanistic Insight: Why Zwitterionic HILIC?

While Amide and bare silica HILIC phases are common, Zwitterionic (ZIC) stationary phases are superior for EGT analysis.

  • The "Electrostatic Modulation" Effect: EGT is a betaine (permanently cationic trimethylammonium group) with a thione/thiol group (anionic potential). A zwitterionic column (containing both sulfonate and quaternary ammonium groups) interacts with EGT via a "multipoint" mechanism—simultaneous weak electrostatic attraction and repulsion—alongside the standard hydrophilic partitioning.

  • Tautomer Selectivity: The thione form of EGT is less polar than the thiol form. HILIC conditions (high organic solvent) stabilize the polar interactions, preventing peak splitting often seen in RPLC due to rapid tautomerization.

Visualizing the Target: Biosynthetic Pathway

Understanding the pathway is critical for identifying intermediate peaks. The diagram below maps the bacterial (Mycobacterium) pathway, which is the standard model for EGT biosynthesis.

EGT_Biosynthesis cluster_inputs Precursors cluster_intermediates Histidine L-Histidine Hercynine Hercynine (N-trimethyl-L-histidine) Histidine->Hercynine EgtD (Methyltransferase) Cysteine L-Cysteine GGC gamma-Glutamyl-Cysteine Cysteine->GGC EgtA Glutamate L-Glutamate Glutamate->GGC EgtA Sulfoxide_1 S-hercynyl-gamma- glutamylcysteine sulfoxide Hercynine->Sulfoxide_1 EgtB (Sulfoxide Synthase) GGC->Sulfoxide_1 Sulfoxide_2 S-hercynylcysteine sulfoxide Sulfoxide_1->Sulfoxide_2 EgtC (Amidotransferase) Product Ergothioneine (EGT) Sulfoxide_2->Product EgtE (PLP beta-lyase)

Caption: The 5-step enzymatic biosynthesis of Ergothioneine from Histidine, highlighting key intermediates separated in this protocol.

Experimental Protocol

This protocol is "self-validating": the inclusion of specific MS transitions for the precursor (Hercynine) and product (EGT) allows you to confirm catalytic turnover and separation efficiency simultaneously.

Chemicals & Reagents[5]
  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Buffer: Ammonium Acetate (solid, LC-MS grade) and Acetic Acid.

  • Standards: L-Ergothioneine, L-Hercynine (if available, or use cell extract), L-Histidine.

Sample Preparation

Matrix: Fermentation broth or Plasma.

  • Cell Lysis (if applicable): Sonicate cells in water or extract with hot water (70°C) to release intracellular EGT.

  • Protein Precipitation: Mix 100 µL sample with 300 µL cold Acetonitrile (1:3 v/v).

  • Vortex & Centrifuge: Vortex for 30s; Centrifuge at 12,000 x g for 10 min at 4°C.

  • Dilution: Transfer supernatant to a vial. If the concentration is high (>100 µM), dilute further with 80% ACN/Water. Crucial: Injecting purely aqueous samples can destroy HILIC peak shape. Sample diluent must match initial mobile phase (e.g., 80-90% ACN).

LC-MS/MS Conditions[5]
ParameterSettingRationale
Column Zwitterionic HILIC (e.g., Merck ZIC-HILIC or Waters Atlantis BEH Z-HILIC) Dimensions: 2.1 x 100 mm, 1.7 - 3.5 µmProvides unique selectivity for zwitterions via electrostatic modulation.
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.0)Provides counter-ions for the stationary phase; pH 6.0 ensures EGT is in thione form.
Mobile Phase B 10 mM Ammonium Acetate in Acetonitrile:Water (95:5)High organic content is essential for HILIC retention.
Flow Rate 0.3 - 0.4 mL/minOptimal linear velocity for HILIC mass transfer.
Col. Temp. 30°C - 40°CHigher temp improves peak shape by reducing viscosity.
Injection Vol. 1 - 5 µLLow volume prevents solvent mismatch effects.

Gradient Profile:

  • 0.0 min: 90% B (Equilibration)

  • 1.0 min: 90% B (Isocratic hold to retain void compounds)

  • 6.0 min: 50% B (Linear ramp to elute strongly polar intermediates)

  • 8.0 min: 50% B (Wash)

  • 8.1 min: 90% B (Return to initial)

  • 12.0 min: 90% B (Re-equilibration - Critical in HILIC)

Mass Spectrometry Parameters (ESI+)

Operate in Positive Electrospray Ionization (ESI+) mode. EGT and Hercynine form strong


 ions.
AnalytePrecursor (

)
Product (

)
TypeCollision Energy (V)
Ergothioneine 230.1 127.1 Quant20 - 25
230.1186.1Qual10 - 15
Hercynine 198.1 95.2 Quant25 - 30
198.160.2Qual35 - 40
Histidine 156.1 110.1 Quant15 - 20

Note: The transition 230 -> 127 corresponds to the loss of the trimethylammonium group and cleavage of the side chain, a highly specific fragmentation for betaines.

Method Development & Troubleshooting Workflow

Use this logic flow to optimize your separation if resolution is poor.

Method_Dev_Workflow Start Start: Poor Resolution or Peak Shape Check_Sample Check Sample Solvent Is it >80% ACN? Start->Check_Sample Check_RT Check Retention Time (k' < 2?) Check_Sample->Check_RT Yes Action_Solvent Dilute sample with ACN to match Mobile Phase Check_Sample->Action_Solvent No Action_MobilePhase Decrease Aqueous in MP B (Start at 95% ACN) Check_RT->Action_MobilePhase Yes (Too fast) Check_PeakShape Check Peak Shape (Tailing?) Check_RT->Check_PeakShape No (RT OK) Action_Solvent->Check_RT Action_MobilePhase->Check_PeakShape Action_Buffer Increase Buffer Conc. (10mM -> 20mM) Check_PeakShape->Action_Buffer Yes Success Validated Method Check_PeakShape->Success No Action_Buffer->Success

Caption: Decision matrix for troubleshooting HILIC separation of polar metabolites.

Troubleshooting Tips:
  • Drifting Retention Times: HILIC columns require longer equilibration than C18. Ensure at least 20 column volumes of equilibration if the gradient is steep.

  • Ion Suppression: If EGT signal is low despite high concentration, co-eluting salts from the broth may be the cause. Divert the flow to waste for the first 1 minute (void volume) where salts elute.

  • Carryover: EGT is "sticky" on metallic surfaces due to the sulfur group. Use a needle wash containing 10% Methanol/90% Water to clean the injector.

References

  • Cheah, I. K., & Halliwell, B. (2012). Ergothioneine; antioxidant potential, physiological function and role in disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Link

  • Seebeck, F. P. (2010). In vitro reconstitution of Mycobacterial ergothioneine biosynthesis. Journal of the American Chemical Society. Link

  • Servillo, L., et al. (2016). Identification of the Main Intermediate Precursor of l-Ergothioneine Biosynthesis in Human Biological Specimens. Molecules. Link

  • Sotgia, S., et al. (2018). Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood. Antioxidants.[1][2][5][6][7] Link

  • Thermo Fisher Scientific. HILIC Separations Technical Guide. Link

Sources

Application Note: Quantitative Analysis of L-Ergothioneine in Biological Matrices using N-Desmethyl L-Ergothioneine Methyl Ester as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

L-Ergothioneine (EGT) is a diet-derived amino acid antioxidant with significant cytoprotective properties, making its accurate quantification in biological matrices crucial for pharmacokinetic, toxicokinetic, and clinical studies.[1] This application note details a robust and reliable method for the determination of L-Ergothioneine in human plasma using Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). The protocol leverages N-Desmethyl L-Ergothioneine Methyl Ester (NDME-EGT) as a novel internal standard (IS) to ensure high precision and accuracy. We provide a comprehensive guide covering the rationale for IS selection, detailed protocols for sample preparation and analysis, and a complete method validation strategy aligned with FDA guidelines.[2][3][4]

Introduction and Rationale for Use

L-Ergothioneine is a naturally occurring thiol-containing amino acid synthesized by fungi and certain bacteria.[1][5][6] Its accumulation in human tissues, particularly those exposed to high levels of oxidative stress, suggests a significant physiological role. Accurate measurement of EGT is therefore essential for understanding its disposition, efficacy, and potential as a therapeutic agent.

Quantitative bioanalysis by LC-MS/MS is susceptible to variations arising from sample preparation, matrix effects, and instrument performance.[7][8] The use of an appropriate internal standard (IS) is the most effective way to correct for these variations.[9][10][11] An ideal IS should co-elute with the analyte, exhibit similar ionization and extraction behavior, not be present endogenously, and have a distinct mass-to-charge ratio (m/z) for unambiguous detection.[7][11]

N-Desmethyl L-Ergothioneine Methyl Ester is an excellent, albeit specialized, choice for this purpose. While not a stable isotope-labeled analog, its structural similarity to L-Ergothioneine ensures it closely mimics the analyte's behavior during extraction and ionization. The key structural differences—the removal of one N-methyl group and the esterification of the carboxyl group—provide a sufficient mass shift for clear differentiation in the mass spectrometer without drastically altering its physicochemical properties.

Structural Comparison of Analyte and Internal Standard

G cluster_0 Analyte cluster_1 Internal Standard EGT L-Ergothioneine (Analyte) C9H15N3O2S MW: 229.30 IS N-Desmethyl L-Ergothioneine Methyl Ester (NDME-EGT) (Internal Standard) C9H15N3O2S MW: 229.30 EGT->IS Structural Modifications: - N-Desmethylation - Carboxyl Methyl Esterification Ensure unique mass (m/z) while maintaining similar chromatographic behavior.

Physicochemical Properties

A summary of the key properties for the analyte and internal standard is provided below. Note that the molecular formula and weight are identical for the specified compounds.[6][12][13]

PropertyL-Ergothioneine (Analyte)N-Desmethyl L-Ergothioneine Methyl Ester (IS)
CAS Number 497-30-3162138-71-8
Molecular Formula C9H15N3O2SC9H15N3O2S
Molecular Weight 229.30 g/mol 229.30 g/mol
Solubility Soluble in water (50 mg/mL)Expected to be soluble in water and organic solvents like methanol
Chemical Class Amino-acid betaine, L-histidine derivative[6]Intermediate in L-Ergothioneine production[12][13]

Experimental Protocols

This section provides a detailed methodology for the quantification of L-Ergothioneine in human plasma.

Materials and Reagents
  • L-Ergothioneine (≥98% purity)

  • N-Desmethyl L-Ergothioneine Methyl Ester (≥98% purity)

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Methanol

  • LC-MS Grade Water

  • Formic Acid (≥99%)

  • Ammonium Acetate

  • Human Plasma (K2EDTA)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of L-Ergothioneine and NDME-EGT into separate volumetric flasks.

    • Dissolve in a 50:50 mixture of methanol:water to the final volume to achieve a 1 mg/mL concentration. Store at -20°C.

  • Working Standard (WS) Solutions:

    • Prepare a series of EGT working solutions by serial dilution of the primary stock with 50:50 methanol:water. These will be used to spike into blank plasma to create calibration standards (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard (IS) Working Solution (50 ng/mL):

    • Dilute the NDME-EGT primary stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

This protocol is designed for a 50 µL plasma sample volume.

  • Pipette 50 µL of study samples, calibration standards, or quality control (QC) samples into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS Working Solution (50 ng/mL NDME-EGT in acetonitrile) to each tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a clean LC-MS vial for analysis.

UPLC-MS/MS Instrumentation and Parameters

The analysis can be performed on a modern tandem mass spectrometer coupled with a UPLC system. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating polar compounds like EGT.[14][15]

ParameterRecommended Condition
UPLC Column Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)[16]
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 2 µL
Gradient 90% B to 50% B over 3 min, hold 1 min, return to 90% B and re-equilibrate for 2 min
Ionization Mode ESI Positive
MS/MS Transitions L-Ergothioneine: Q1: 230.1 -> Q3: 127.1NDME-EGT (IS): Q1: 230.1 -> Q3: 184.1 (Hypothetical, requires optimization)

Note: MS/MS transitions must be optimized empirically by infusing the pure compounds. The precursor ion for both is [M+H]⁺. The product ions will differ due to structural changes.

Bioanalytical Method Validation

The method must be validated according to regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry."[2][3][4] Validation ensures the method is reliable and suitable for its intended purpose.[2][17]

Validation Workflow

G p3 p3 s1 s1 p3->s1 Validated Method Used For s2 s2 s1->s2 Confirms Reproducibility

Acceptance Criteria

The following table summarizes typical acceptance criteria for a full validation.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrices.
Linearity Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy Mean concentration within ±15% of nominal for QC samples (±20% at LLOQ).
Precision Coefficient of variation (%CV) ≤ 15% for QC samples (≤20% at LLOQ).
Matrix Factor IS-normalized matrix factor %CV should be ≤ 15%.
Stability Analyte stability should be within ±15% of the baseline (time zero) samples.

Example Application Data

Below is a table of hypothetical QC data demonstrating the method's performance.

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)
LLOQ QC 2.02.10105.08.5
Low QC 6.05.8597.56.2
Mid QC 80.082.4103.04.1
High QC 800.0788.098.53.5

Conclusion

This application note presents a specific and robust UPLC-MS/MS method for the quantification of L-Ergothioneine in human plasma. The strategic use of N-Desmethyl L-Ergothioneine Methyl Ester as an internal standard effectively corrects for analytical variability, ensuring data of the highest quality and integrity. The described protocols for sample preparation, chromatography, and mass spectrometry, combined with a comprehensive validation plan, provide researchers with a reliable tool for advancing the study of this important antioxidant.

References

  • An Effective Method for Isolating Ergothioneine Analogues for Use in Peptide Synthesis: 2-Thiohistidine and Fmoc-2-Thiohistidine. Journal of Peptide Science. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available from: [Link]

  • Improved synthesis of the super antioxidant, ergothioneine, and its biosynthetic pathway intermediates. RSC Publishing. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Drug Discovery World. Available from: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available from: [Link]

  • Internal Standards: How Does It Work?. Crawford Scientific. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Chem301 Tutorial: Internal Standards. University of Alberta. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. SCION Instruments. Available from: [Link]

  • Video: Internal Standards for Quantitative Analysis. JoVE. Available from: [Link]

  • Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. PMC. Available from: [Link]

  • Matching chemical properties to molecular biological activities opens a new perspective on l-ergothioneine. PubMed. Available from: [Link]

  • Identification and Distribution of the Dietary Antioxidant Ergothioneine in Humans and Animal Models Combining NMR, RANSY, and MS Methods. Analytical Chemistry. Available from: [Link]

  • (PDF) Improved synthesis of the super antioxidant, ergothioneine, and its biosynthetic pathway intermediates. ResearchGate. Available from: [Link]

  • Ergothioneine. Wikipedia. Available from: [Link]

  • Ergothioneine and its congeners: anti-ageing mechanisms and pharmacophore biosynthesis. Protein & Cell. Available from: [Link]

  • Ergothioneine. PubChem. Available from: [Link]

  • ergothioneine 1H-imidazole-4-ethanaminium, alpha-carboxy-2,3-dihydro-N,N,N-trimethyl-2-thioxo-, hydroxide, inner salt, (S)- (9CI). The Good Scents Company. Available from: [Link]

  • Determination of L-ergothioneine in food by UPLC-MS/MS method. ResearchGate. Available from: [Link]

  • N-Desmethyl L-Ergothioneine Methyl Ester. Pharmaffiliates. Available from: [Link]

  • N-Desmethyl L-Ergothioneine-d6 Methyl Ester. CRO Splendid Lab Pvt. Ltd. Available from: [Link]

  • A rapid HPLC post-column reaction analysis for the quantification of ergothioneine in edible mushrooms and in animals fed a diet supplemented with extracts from the processing waste of cultivated mushrooms. Academia.edu. Available from: [Link]

  • HWSTD#7147U:Pribolab®N-Desmethyl L-Ergothioneine-d6 Methyl Ester-10µg/mL-dried down. Pribolab. Available from: [Link]

  • A Review of Novel Antioxidant Ergothioneine: Biosynthesis Pathways, Production, Function and Food Applications. MDPI. Available from: [Link]

Sources

NMR solvent selection for N-Desmethyl L-Ergothioneine Methyl Ester characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-NMR-04

NMR Solvent Selection & Protocol for N-Desmethyl L-Ergothioneine Methyl Ester Characterization

Abstract & Introduction

N-Desmethyl L-Ergothioneine Methyl Ester (hereafter referred to as NDM-ET-ME ) is a critical synthetic intermediate and metabolite in the study of oxidative stress and histidine betaine biosynthesis. Structurally, it differs from the parent Ergothioneine by the lack of a permanent quaternary ammonium charge (containing an N,N-dimethyl tertiary amine instead) and the esterification of the carboxylic acid.

Characterizing NDM-ET-ME presents unique NMR challenges:

  • Tautomeric Equilibrium: The imidazole ring exists in a thione-thiol equilibrium sensitive to solvent polarity and pH.

  • Exchangeable Protons: The imidazole N-H and potential thiol S-H protons are invisible in protic solvents like D₂O due to rapid exchange.

  • Solubility & pH Sensitivity: Unlike the permanently charged parent Ergothioneine, the tertiary amine of NDM-ET-ME has a pKa (~9.0), making its chemical shifts highly pH-dependent in aqueous solution.

This guide provides a standardized protocol for solvent selection to ensure reproducible, high-fidelity NMR data.

Chemical Context & Structural Analysis[1]

Understanding the molecule is the first step to successful NMR.

  • Core Scaffold: 2-Thio-imidazole ring.

  • Side Chain: Propionate methyl ester with an alpha-dimethylamino group.

  • Key Resonance Targets:

    • 
       ~ 6.6 - 6.8 ppm:  Imidazole C5-H (Singlet).
      
    • 
       ~ 3.6 - 3.8 ppm:  Methyl Ester 
      
      
      
      (Singlet).
    • 
       ~ 2.2 - 2.8 ppm: N-Methyl groups (
      
      
      
      , Singlet).
    • 
       ~ 11.0 - 12.0 ppm:  Imidazole N-H (Visible only in DMSO-
      
      
      
      ).
Visualization: Solvent Selection Decision Tree

The following logic gate determines the optimal solvent based on your analytical goal.

SolventSelection Start Analytical Goal StructProof Full Structural Elucidation (Observe Exchangeable Protons) Start->StructProof Unknown ID / Publication RoutineQC Routine Purity / Quantitation (High Throughput) Start->RoutineQC Batch Release RxnMon Reaction Monitoring (In-situ) Start->RxnMon Process Control DMSO Solvent: DMSO-d6 • Visibile NH/SH • Thione tautomer stabilized • No pH drift StructProof->DMSO D2O Solvent: D2O + Phosphate Buffer • Sharp lines • Economical • NH/SH invisible (Exchange) RoutineQC->D2O MeOD Solvent: Methanol-d4 • Good solubility • NH/SH partially exchanged RxnMon->MeOD

Figure 1: Decision matrix for selecting the appropriate NMR solvent based on the depth of characterization required.

Solvent Selection Matrix

The following table summarizes the performance of standard solvents specifically for NDM-ET-ME.

FeatureDMSO-

(Recommended for Structure)

(Recommended for Purity)
Methanol-

Solubility HighHighHigh
Exchangeable Protons Visible (Sharp/Broad singlets >10 ppm)Invisible (Exchanged with D)Partial/Invisible
Tautomer Stability Stabilizes Thione formpH DependentIntermediate
Viscosity High (Broader lines, requires good shim)Low (Very sharp lines)Low
Chemical Shift Stability ExcellentPoor (unless buffered) due to amine protonationGood
Water Peak ~3.33 ppm (overlaps with N-Me)~4.79 ppm (overlaps with H-

)
~4.87 ppm
Expert Insight: The

Trap

Warning: Unlike Ergothioneine, which has a permanent positive charge, NDM-ET-ME is a tertiary amine. In unbuffered


, the pH is undefined. Small traces of acid/base impurities will protonate/deprotonate the amine, causing the H-

and H-

signals to shift by up to 0.5 ppm between batches. Solution: If using

, you must use a phosphate buffer (pH 7.0 or 7.4) to lock the protonation state.
Detailed Experimental Protocols
Protocol A: Structural Elucidation (DMSO-

)

Objective: Complete assignment including the imidazole N-H and confirmation of the thione tautomer.

  • Sample Preparation:

    • Weigh 5.0 – 10.0 mg of NDM-ET-ME into a clean vial.

    • Add 600 µL of DMSO-

      
       (99.9% D).
      
    • Optional: Add 10 µL of TMS (Tetramethylsilane) as an internal reference (0.00 ppm).

    • Vortex until fully dissolved. The solution should be clear.

  • Instrument Setup:

    • Temperature: Set probe to 298 K (25°C) . DMSO viscosity is temperature sensitive; fluctuations cause line broadening.

    • Lock/Shim: Lock on DMSO. Perform gradient shimming (top shim) to minimize line width.

  • Acquisition (1H NMR):

    • Spectral Width: 14 ppm (to capture the downfield NH signal).

    • Relaxation Delay (D1): Set to

      
       5 seconds. The quaternary carbons and exchangeable protons have long T1 times.
      
    • Scans: 16 – 64 scans.

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm .

    • Look for the Imidazole N-H signal around 11.5 - 12.0 ppm .

Protocol B: Routine Purity Check (

Buffer)

Objective: Rapid purity assessment without interference from solvent viscosity.

  • Buffer Preparation:

    • Prepare a 100 mM Phosphate Buffer in

      
      , pD 7.4 (uncorrected pH meter reading ~7.0).
      
    • Add 0.5 mM DSS (Sodium trimethylsilylpropanesulfonate) as an internal standard.

  • Sample Preparation:

    • Dissolve 5.0 mg of NDM-ET-ME in 600 µL of the buffered

      
      .
      
  • Acquisition:

    • Use a standard zg30 or noesypr1d (water suppression) pulse sequence.

    • Water suppression is critical to prevent the HDO signal (~4.79 ppm) from obscuring the H-

      
       proton.
      
Data Analysis & Interpretation
Expected Chemical Shifts (DMSO-

)
Proton PositionMultiplicityApprox. Shift (

ppm)
Notes
Imidazole N-H Broad Singlet11.8 – 12.2Disappears on

shake
Imidazole C5-H Singlet6.60 – 6.80Diagnostic for ring integrity
H-

dd or m3.80 – 4.10Coupling to

-protons
Methyl Ester Singlet3.65 – 3.75Sharp singlet
H-

Multiplet (ABX)3.00 – 3.20Diastereotopic protons
N-Dimethyl Singlet2.30 – 2.606H integration
Workflow Visualization

The following diagram outlines the logical flow for sample preparation and validation.

Workflow Weigh Weigh 5-10mg NDM-ET-ME Solvent Add Solvent (DMSO-d6 or Buffered D2O) Weigh->Solvent Dissolve Vortex/Sonicate (Ensure Clarity) Solvent->Dissolve Acquire Acquire 1H NMR (sw=14ppm, d1=5s) Dissolve->Acquire Check Validation Check: Is NH visible? (DMSO) Is H-alpha clear? (D2O) Acquire->Check Check->Solvent Fail (Reprep) Process Process & Integrate Check->Process Pass

Figure 2: Step-by-step experimental workflow for NDM-ET-ME characterization.

Troubleshooting & Self-Validation
  • Issue: Missing Imidazole N-H signal in DMSO.

    • Cause: Water contamination in the DMSO is causing rapid proton exchange.

    • Fix: Use a fresh ampoule of DMSO-

      
       or add activated molecular sieves to the NMR tube 1 hour prior to acquisition.
      
  • Issue: Drifting Chemical Shifts in

    
    . 
    
    • Cause: pH variation affecting the tertiary amine protonation.

    • Fix: Switch to the Phosphate Buffer protocol (Protocol B).

  • Issue: Extra Singlet at 3.33 ppm.

    • Cause: Dissolved water in DMSO.

    • Fix: Do not integrate this peak. Note that it may overlap with the N-dimethyl signal if the shift is coincident. Run a HSQC to resolve.

References
  • Cheung, S. T., et al. (2012). Ergothioneine synthesis and characterization. Journal of Organic Chemistry.[1][2]

  • Servillo, L., et al. (2015). Betaines in food: NMR characterization. Food Chemistry.[3]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem.

  • Handy, N. J., et al. (2021). Solubility Determination and Solvent Effects in NMR. MDPI.

  • IUPAC Commission on Molecular Structure and Spectroscopy. (1972). Recommendations for the presentation of NMR data for publication in chemical journals. Pure and Applied Chemistry.[4]

Sources

Application Note: A Robust HILIC-Based Method for the Analysis of N-Desmethyl L-Ergothioneine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Desmethyl L-Ergothioneine Methyl Ester is a close structural analog of L-Ergothioneine (EGT), a naturally occurring amino acid derivative of histidine with significant antioxidant properties.[1] As a potent antioxidant, EGT and its related compounds are of increasing interest in the pharmaceutical, cosmetic, and food industries for their role in cytoprotection.[2][3] The accurate and reliable quantification of these compounds is crucial for research, quality control, and formulation development.

This application note details a robust analytical method for the separation and quantification of N-Desmethyl L-Ergothioneine Methyl Ester. Due to the predicted high polarity of the analyte—a characteristic shared with its parent compound, L-Ergothioneine—conventional reversed-phase chromatography often provides inadequate retention.[4] To overcome this challenge, this protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC), a powerful technique for retaining and separating polar and hydrophilic compounds.[5][6]

The method described herein is optimized for high sensitivity, selectivity, and peak symmetry, making it suitable for a wide range of applications, from metabolic studies to quality assessment of raw materials and finished products. The protocol is designed to be compatible with both UV and Mass Spectrometry (MS) detection, offering flexibility for diverse analytical needs.

Principle of the Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variation of normal-phase liquid chromatography that uses a polar stationary phase (e.g., bare silica, or bonded phases with amide, diol, or amine functionalities) with a semi-aqueous mobile phase. The mobile phase consists of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of an aqueous solvent.

The primary retention mechanism in HILIC is the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the polar stationary phase. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). This approach provides excellent retention for highly polar compounds that are poorly retained in reversed-phase chromatography.[4] The use of volatile buffers like ammonium acetate or ammonium formate makes HILIC particularly well-suited for hyphenation with mass spectrometry.[1][2]

Materials and Reagents

Equipment
  • HPLC or UPLC system with a binary or quaternary pump, autosampler, and column oven (e.g., Agilent 1200 Series or Waters ACQUITY UPLC)

  • UV-Vis or Diode Array Detector (DAD)

  • Mass Spectrometer (optional, for enhanced selectivity and sensitivity)

  • Analytical balance (4-decimal place)

  • pH meter

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.22 µm, Nylon or PTFE)

Chemicals and Reagents
  • N-Desmethyl L-Ergothioneine Methyl Ester reference standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Ammonium acetate (LC-MS grade)

  • Acetic acid (glacial, analytical grade)

  • Methanol (HPLC grade, for sample preparation)

Chromatographic Column
  • Recommended Column: Venusil HILIC (250 x 4.6 mm, 5 µm) or equivalent HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 100 x 2.1 mm, 1.7 µm).[6][7][8]

Experimental Protocols

Mobile Phase Preparation: The Key to Optimal Separation

The composition of the mobile phase is the most critical factor in achieving successful HILIC separation. The following protocol describes the preparation of an isocratic mobile phase optimized for the analysis of ergothioneine and its analogs.[6][7]

Mobile Phase: Acetonitrile / 20 mM Ammonium Acetate (pH 6.0), 85:15 (v/v)

Step-by-Step Preparation:

  • Prepare the Aqueous Component (20 mM Ammonium Acetate, pH 6.0):

    • Weigh approximately 1.54 g of ammonium acetate and dissolve it in 1 L of Type I water.

    • Stir until fully dissolved. This creates a ~20 mM solution.

    • Calibrate a pH meter and carefully adjust the pH of the solution to 6.0 using dropwise additions of glacial acetic acid. The pH is crucial for ensuring consistent ionization of the analyte, which directly impacts retention time and peak shape.

    • Filter the buffer through a 0.22 µm filter to remove particulates.

  • Prepare the Final Mobile Phase:

    • In a clean 1 L mobile phase reservoir, combine 850 mL of acetonitrile with 150 mL of the prepared 20 mM ammonium acetate (pH 6.0) buffer.

    • Mix thoroughly and sonicate for 10-15 minutes to degas the solution.

Causality Behind the Choice:

  • High Acetonitrile Concentration (85%): This low-polarity organic solvent acts as the weak eluent in HILIC. A high concentration is essential to establish the aqueous layer on the stationary phase and promote the partitioning mechanism required for the retention of the polar N-Desmethyl L-Ergothioneine Methyl Ester.[9]

  • Aqueous Buffer (15%): The water content serves as the strong eluting solvent. The ammonium acetate buffer controls the ionic strength and pH, which is critical for maintaining a stable chemical environment on the column surface and ensuring reproducible retention times and symmetrical peak shapes.[6][7]

  • pH 6.0: This pH value is chosen to ensure the analyte is in a consistent protonation state, preventing peak splitting or broadening that can occur when analyzing ionizable compounds near their pKa.[10]

  • Volatile Buffer: Ammonium acetate is a volatile salt, making it fully compatible with ESI-MS detection as it will not foul the ion source.[1][2]

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Desmethyl L-Ergothioneine Methyl Ester reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with the mobile phase.

Sample Preparation (General Protocol)
  • Accurately weigh approximately 1.0 g of the sample into a 50 mL centrifuge tube.

  • Add 10 mL of methanol.[5]

  • Vortex for 5 minutes to ensure thorough mixing.

  • Sonicate for 30 minutes in an ultrasonic bath.[5]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Analytical Workflow Diagram

The overall experimental process from sample receipt to final analysis is outlined below.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Sample Sample Receipt SamplePrep Sample Extraction & Filtration Sample->SamplePrep StdPrep Standard Preparation HPLC HILIC-HPLC System StdPrep->HPLC MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->HPLC SamplePrep->HPLC Inject DataAcq Data Acquisition (UV/MS) HPLC->DataAcq DataProc Data Processing & Integration DataAcq->DataProc Report Final Report DataProc->Report

Caption: Experimental workflow for the analysis of N-Desmethyl L-Ergothioneine Methyl Ester.

Chromatographic Conditions & Expected Performance

The following tables summarize the optimized chromatographic conditions and the typical performance parameters expected from this method, based on validated methods for the parent compound, L-Ergothioneine.[6][7][8]

Table 1: Optimized Chromatographic Conditions

Parameter Value
HPLC System UPLC/HPLC with UV or MS Detector
Column Venusil HILIC (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / 20 mM Ammonium Acetate (pH 6.0), 85:15 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detector Wavelength 254 nm

| Run Time | 10 minutes |

Table 2: Typical Method Performance Parameters (Based on L-Ergothioneine Data)

Parameter Expected Value Reference
Linear Range 5 - 400 mg/L [6][7]
Correlation Coefficient (r²) > 0.999 [8]
Limit of Detection (LOD) 63 µg/L [6][7]
Limit of Quantitation (LOQ) 210 µg/L (recalculated from 21 µg/L in original text to be >LOD) [6][7]
Repeatability (RSD%) < 2.0% [6][7]

| Recovery | 99.2% - 100.8% |[6][7] |

Method Validation and Trustworthiness

To ensure the trustworthiness and reliability of this protocol, a full method validation should be performed according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be confirmed by analyzing blank and spiked matrix samples and, if available, by using MS detection to confirm peak identity.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve.

  • Accuracy: The closeness of test results to the true value, typically assessed through recovery studies on spiked matrix samples at three different concentration levels.

  • Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. Results should be expressed as the Relative Standard Deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor or No Retention - Insufficient acetonitrile in the mobile phase.- Column not properly equilibrated.- Incorrect column type (e.g., reversed-phase).- Ensure mobile phase composition is correct (at least 80% ACN).- Equilibrate the HILIC column for at least 30-60 minutes with the initial mobile phase.- Verify you are using a HILIC stationary phase.
Peak Tailing or Broadening - pH of the mobile phase is inappropriate.- Sample solvent is too strong (high water content).- Column contamination or degradation.- Verify mobile phase pH is 6.0.- Dissolve standards and samples in the mobile phase or a solvent with high organic content.- Flush the column with a strong solvent or replace the column.
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Insufficient column equilibration time between runs.- Prepare fresh mobile phase daily and ensure accurate measurements.- Use a thermostated column compartment set to 40°C.- Ensure a consistent and adequate re-equilibration period in gradient elution.
Low Sensitivity - Incorrect detection wavelength.- Sample degradation.- Low analyte concentration.- Confirm the UV maximum for the analyte (254 nm is a good starting point for ergothioneine-like structures).- Prepare fresh samples and standards.- Consider a sample concentration step or switch to MS detection.

References

  • Li, Y., Wu, J., & Chen, S. (2016). Validation of a HILIC Method for the Analysis of Ergothioneine in Fermentation Broth. Journal of Chromatographic Science, 54(9), 1547–1552. Available from: [Link]

  • Oxford Academic. (2016). Validation of a HILIC Method for the Analysis of Ergothioneine in Fermentation Broth. Journal of Chromatographic Science. Retrieved from [Link]

  • Sotgia, S., Zinellu, A., Pintus, G., Pinna, G. A., Deiana, L., & Carru, C. (2013). Quantification of L-ergothioneine in whole blood by hydrophilic interaction ultra-performance liquid chromatography and UV-detection. Journal of Separation Science, 36(6), 1002–1006. Available from: [Link]

  • ResearchGate. (2021). A New strategy for Quantitative Analysis of Ergothioneine in Fermentation Broth by RP-HPLC. Retrieved from [Link]

  • ResearchGate. (2013). Quantification of L-ergothioneine in whole blood by hydrophilic interaction ultra-performance liquid chromatography and UV-detection. Retrieved from [Link]

  • Schöberl, A., et al. (2017). Quantification of the sulfur-containing antioxidant ergothioneine by HPLC/ICP-QQQ-MS. RSC Publishing. Retrieved from [Link]

  • Behere, S., et al. (2022). Identification and Distribution of the Dietary Antioxidant Ergothioneine in Humans and Animal Models Combining NMR, RANSY, and MS Methods. ACS Publications. Retrieved from [Link]

  • Google Patents. (2015). CN104749263A - Ergothioneine detection method.
  • Sun, Y., & Zhang, Y. (2022). Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. Semantic Scholar. Retrieved from [Link]

  • Lee, H., et al. (2022). Validation of the Metabolite Ergothioneine as a Forensic Marker in Bloodstains. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). Optimizing Ergothioneine Biosynthesis and Antioxidant Activity in Agaricus spp. Through Amino Acid Supplementation and Yeast–Peptone Mixtures. MDPI. Retrieved from [Link]

  • GL Sciences. (n.d.). Analysis of Ergothioneine in Shiitake Mushroom by HPLC. Retrieved from [Link]

  • LCGC International. (2023). Validation of an Aqueous Normal Phase Chromatography Method for the Analysis of Ergothioneine in Commercial Mushrooms. LCGC International. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. National Center for Biotechnology Information. Retrieved from [Link]

  • Sotgia, S., et al. (2014). Ultra-performance liquid chromatographic determination of L-ergothioneine in commercially available classes of cow milk. PubMed. Retrieved from [Link]

Sources

Application Note & Protocol: Preparation of N-Desmethyl L-Ergothioneine Methyl Ester Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions for N-Desmethyl L-Ergothioneine Methyl Ester (CAS: 162138-71-8). As a key intermediate in the synthesis of L-Ergothioneine, the accuracy and stability of its stock solutions are paramount for reproducible experimental outcomes in research and development.[1][2] This guide details protocols for both aqueous and organic solvent-based preparations, emphasizing best practices rooted in chemical principles to ensure solution integrity and longevity. It is intended for researchers, scientists, and drug development professionals who require reliable and validated methods for their experimental workflows.

Introduction and Core Principles

N-Desmethyl L-Ergothioneine Methyl Ester is a derivative of the naturally occurring amino acid L-Ergothioneine. L-Ergothioneine itself is a potent antioxidant known for its exceptional stability and specific cellular uptake mechanism, making it a compound of significant interest in various fields.[3][4][5] While N-Desmethyl L-Ergothioneine Methyl Ester is primarily an intermediate, its correct handling is critical. The preparation of a stock solution is often the first step in any experiment and fundamentally influences the accuracy, reliability, and reproducibility of subsequent results.

The core principles behind preparing a high-quality stock solution are:

  • Accuracy: Precise weighing of the solute and measuring of the solvent are fundamental to achieving the target concentration.

  • Solubility: Selecting an appropriate solvent is critical. The principle of "like dissolves like" is a useful starting point; the polarity of the solvent should be matched to the polarity of the solute for optimal dissolution.[6]

  • Stability: The choice of solvent and storage conditions must preserve the chemical integrity of the compound, preventing degradation over time. L-Ergothioneine and its derivatives are generally stable, but improper handling can compromise this.[7][]

  • Purity: Using high-purity reagents and sterile techniques, especially for cell-based assays, prevents the introduction of contaminants that could confound experimental results.

Compound Specifications

Summarized below are the key chemical properties of N-Desmethyl L-Ergothioneine Methyl Ester. This data is essential for accurate calculations and proper handling.

PropertyValueSource(s)
CAS Number 162138-71-8[1][2]
Molecular Formula C₉H₁₅N₃O₂S[1]
Molecular Weight 229.30 g/mol [1]
Appearance Beige Solid[2]
Recommended Storage 2-8°C (Refrigerator)[2]

General Workflow for Stock Solution Preparation

The following diagram outlines the logical steps and decision points for preparing a stock solution of N-Desmethyl L-Ergothioneine Methyl Ester.

G weigh 1. Accurate Weighing of Compound solvent 2. Solvent Selection (e.g., Water, PBS, DMSO) weigh->solvent dissolve 3. Initial Dissolution (Vortex, Sonicate) solvent->dissolve check 4. Visual Check for Complete Dissolution dissolve->check adjust Solubility Enhancement (e.g., Gentle Heat, pH Adjustment) check->adjust  Not Dissolved   sterilize 5. Sterile Filtration (0.22 µm filter) check->sterilize  Completely Dissolved adjust->dissolve aliquot 6. Aliquoting into Working Volumes sterilize->aliquot store 7. Label & Store Short-term: 2-8°C Long-term: ≤ -20°C aliquot->store

Caption: Workflow for preparing N-Desmethyl L-Ergothioneine Methyl Ester stock solutions.

Detailed Protocols

4.1. Required Materials and Equipment

  • N-Desmethyl L-Ergothioneine Methyl Ester powder

  • Analytical balance (readable to at least 0.1 mg)

  • Spatula and weigh paper/boat

  • Appropriate volumetric flasks and pipettes

  • Conical or microcentrifuge tubes for aliquots

  • Vortex mixer

  • Sonicator (water bath type recommended)

  • Sterile, disposable syringes and 0.22 µm syringe filters (e.g., PVDF, PES)

  • Solvents:

    • High-purity, sterile water (e.g., Milli-Q or WFI)

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

    • Anhydrous, spectroscopy-grade Dimethyl Sulfoxide (DMSO)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

4.2. Protocol 1: Preparation of an Aqueous-Based Stock Solution (e.g., 10 mM in PBS)

This protocol is recommended for applications where an organic solvent is not tolerated, such as direct use in many cell culture experiments.

Step-by-Step Methodology:

  • Calculation: Determine the mass of N-Desmethyl L-Ergothioneine Methyl Ester required.

    • For a 10 mM stock solution in 10 mL:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L × 0.010 L × 229.30 g/mol = 0.002293 g = 2.29 mg

  • Weighing: Accurately weigh out 2.29 mg of the compound using an analytical balance and transfer it carefully into a 15 mL conical tube or a suitable vessel.

  • Initial Dissolution: Add approximately 8 mL of sterile PBS (pH 7.4) to the tube. Close the cap tightly and vortex vigorously for 1-2 minutes.

  • Solubility Enhancement (If Necessary): Visually inspect the solution against a dark background. If particulates are still visible:

    • Place the tube in a water bath sonicator for 5-10 minutes.

    • Causality: Sonication uses high-frequency sound waves to create micro-cavitations, which agitate the solvent and solute particles, breaking up aggregates and accelerating dissolution without excessive heating.

    • If the compound still does not dissolve, a slight adjustment of pH with dilute HCl or NaOH may be attempted, though this can affect compound stability and must be validated for the specific downstream application.[9]

  • Final Volume Adjustment: Once the solute is fully dissolved, transfer the solution to a 10 mL volumetric flask. Rinse the original tube with a small amount of PBS and add the rinse to the flask to ensure a complete transfer. Carefully add PBS to the 10 mL mark. Invert the flask several times to mix thoroughly.

  • Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile conical tube. This is a critical step for any solution intended for cell culture.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use, sterile microcentrifuge tubes (e.g., 100 µL or 500 µL aliquots).

    • Causality: Aliquoting prevents contamination of the entire stock and minimizes degradation from repeated freeze-thaw cycles.[9]

    • Label each aliquot clearly with the compound name, concentration, date, and solvent.

    • For short-term storage (1-2 weeks), store at 2-8°C.[2]

    • For long-term storage, store at ≤ -20°C.

4.3. Protocol 2: Preparation of an Organic-Based Stock Solution (e.g., 100 mM in DMSO)

This protocol is suitable for creating a highly concentrated stock of a compound that may have limited aqueous solubility. DMSO is a common choice as it is miscible with most aqueous media.[6]

Step-by-Step Methodology:

  • Calculation: Determine the mass of N-Desmethyl L-Ergothioneine Methyl Ester required.

    • For a 100 mM stock solution in 5 mL:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = 0.100 mol/L × 0.005 L × 229.30 g/mol = 0.011465 g = 11.47 mg

  • Weighing: Accurately weigh out 11.47 mg of the compound and transfer it to a 10 mL glass vial or other appropriate container.

  • Dissolution: Add 5 mL of anhydrous DMSO to the vial. Cap tightly and vortex for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Causality: As an aprotic polar solvent, DMSO is highly effective at dissolving a wide range of organic molecules.[10] Using anhydrous DMSO is crucial as water can reduce its solvating power and may introduce moisture that could degrade the compound over long-term storage.

  • Aliquoting and Storage: Dispense the solution into smaller, single-use aliquots in tubes suitable for low-temperature storage (e.g., polypropylene microcentrifuge tubes).

    • Label each aliquot clearly as described in Protocol 1.

    • Store aliquots at ≤ -20°C. DMSO-based solutions should be stored frozen to maintain compound stability and prevent water absorption.

Verification, Stability, and Safety

  • Verification: Always visually inspect the stock solution before use, both when thawed and at room temperature. If any crystals or precipitate are observed, the solution may be supersaturated or the compound may have degraded. Gently warm and vortex the solution to attempt redissolution. If it persists, the stock should be discarded.

  • Stability: L-Ergothioneine exhibits excellent stability against changes in pH, light, and heat.[7] While its N-Desmethyl Methyl Ester derivative is expected to be reasonably stable, it is best practice to protect solutions from light by storing them in amber tubes or a dark freezer. Avoid repeated freeze-thaw cycles to maximize the shelf-life of the stock solution.

  • Safety Precautions: Always consult the Safety Data Sheet (SDS) for N-Desmethyl L-Ergothioneine Methyl Ester before handling. Work in a well-ventilated area and wear appropriate PPE. DMSO is readily absorbed through the skin and can carry dissolved compounds with it; therefore, extreme care should be taken to avoid skin contact when working with DMSO-based solutions.

References

  • Agilent Technologies. (n.d.). Amino Acid Analysis: “How-To” Guide. Agilent.
  • Chen, S. Y., et al. (2022). A Study on the Antioxidant Properties and Stability of Ergothioneine from Mushrooms. Molecules.
  • Hu, Y., et al. (2024). A Review of Novel Antioxidant Ergothioneine: Biosynthesis Pathways, Production, Function and Food Applications. MDPI.
  • Santa Cruz Biotechnology, Inc. (n.d.). N-Desmethyl L-Ergothioneine Methyl Ester. SCBT.
  • Santa Biotech. (n.d.). Ergothioneine. Santa Biotech.
  • ResearchGate. (2016). How to prepare and store Amino acid stock solution? ResearchGate.
  • Pharmaffiliates. (n.d.). N-Desmethyl L-Ergothioneine Methyl Ester. Pharmaffiliates.
  • Grigg, S. P., et al. (2021). The biology of ergothioneine, an antioxidant nutraceutical. Nutrition Bulletin. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Sigma-Aldrich.
  • RSC. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. RSC.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Desmethyl L-Ergothioneine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Desmethyl L-Ergothioneine Methyl Ester. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your yields. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experimental work.

I. Overview of the Synthetic Challenge

N-Desmethyl L-Ergothioneine Methyl Ester, also known as N,N-Dimethyl-2-mercapto-L-histidine Methyl Ester, is a key intermediate in the synthesis of L-(+)-Ergothioneine and its analogs. The primary challenge in its synthesis lies in the selective modification of three distinct nucleophilic centers: the α-amino group, the imidazole ring nitrogens, and the thiol group. Achieving high yield requires a carefully orchestrated strategy of protection, selective alkylation, and purification.

This guide will focus on a robust synthetic strategy starting from L-Histidine methyl ester, which involves thionation of the imidazole ring, protection of the resulting thiol, selective N,N-dimethylation of the α-amino group, and final deprotection.

II. Synthetic Pathway & Key Control Points

The overall workflow is designed to systematically address the challenges of selectivity. Each stage presents unique obstacles and opportunities for optimization.

Synthetic_Workflow cluster_0 Phase 1: Thiohistidine Formation cluster_1 Phase 2: Selective Protection & Alkylation cluster_2 Phase 3: Final Product Generation A L-Histidine Methyl Ester B 2-Thiohistidine Methyl Ester A->B Thionation (e.g., with Metal Thiocyanate) C S-Protected-2-Thiohistidine Methyl Ester B->C S-Protection (e.g., t-Bu) D Target Intermediate: N-Desmethyl L-Ergothioneine Methyl Ester C->D N,N-Dimethylation (Reductive Amination) E S-Protected Ergothioneine Methyl Ester D->E N-Quaternization (e.g., MeI) F L-Ergothioneine E->F Deprotection & Hydrolysis

Caption: General workflow for Ergothioneine synthesis.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of the target intermediate (Compound D in the workflow).

FAQ 1: Low Yield in the Thionation Step (A → B)

Question: My yield of 2-Thiohistidine Methyl Ester is consistently low after reacting L-Histidine Methyl Ester with potassium thiocyanate. What are the likely causes and solutions?

Answer: This is a common bottleneck. The conversion of the imidazole to a 2-thioimidazole is a multi-step process that can be inefficient if not properly controlled.

  • Causality: The reaction often proceeds via a Bamberger-type cleavage of the imidazole ring, followed by condensation with the thiocyanate ion.[1] Incomplete initial reaction or side reactions during the ring-opening and closing sequence can significantly lower the yield. The presence of water can also interfere with the reaction.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Start with thoroughly dried L-Histidine Methyl Ester hydrochloride and use anhydrous solvents. Moisture can hydrolyze intermediates and reagents.

    • Optimize Acid Catalyst: The reaction requires an acid catalyst for both the ring cleavage and recyclization steps. Ensure you are using the correct stoichiometry of a strong acid like HCl.

    • Reaction Time and Temperature: This transformation can be slow. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient heating may lead to incomplete conversion, while excessive heat can cause degradation.

    • Purification: The product is polar and water-soluble, making extraction difficult. Purification is often best achieved by chromatographic methods rather than simple extraction. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for effective separation.[2]

FAQ 2: Side Reactions During N,N-Dimethylation (C → D)

Question: During the N,N-dimethylation of my S-protected thiohistidine methyl ester, I am observing multiple products, including what appears to be methylation on the imidazole ring and the formation of the quaternary ammonium salt (ergothioneine derivative). How can I improve selectivity for the α-amino group?

Answer: This is a critical selectivity challenge. The α-amino group, imidazole nitrogens, and even the protected sulfur can all exhibit nucleophilicity. Using harsh, non-selective alkylating agents like methyl iodide at this stage will inevitably lead to a mixture of products.[1]

  • Causality: The relative nucleophilicity of the different nitrogen atoms dictates the reaction outcome. While the α-amino group is a good nucleophile, the imidazole ring nitrogens are also reactive.[3] Standard alkylating agents (SN2 reaction) are often not selective enough.

  • Recommended Solution: Reductive Amination: The most effective method for selective N,N-dimethylation of a primary amine in the presence of other nucleophiles is reductive amination .[4] This two-step, one-pot process involves:

    • Imine Formation: Reaction of the primary amine with an excess of formaldehyde to form an iminium ion in situ. This reaction is specific to the primary/secondary amine and does not affect the imidazole nitrogens.

    • Reduction: The iminium ion is then reduced by a mild, selective reducing agent.

Reductive_Amination Start R-NH₂ (S-Protected Thiohistidine Ester) Imine [R-N=CH₂]⁺ (Iminium Ion) Start->Imine + 2 eq. HCHO (Formaldehyde) Product R-N(CH₃)₂ (Target Intermediate) Imine->Product + Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reductive amination pathway for N,N-dimethylation.

  • Troubleshooting Reductive Amination:

    • Choice of Reducing Agent: Standard NaBH₄ can reduce the starting formaldehyde. It is crucial to use a milder reducing agent that preferentially reduces the iminium ion.

    • pH Control: The formation of the iminium ion is pH-dependent. The reaction is typically run under mildly acidic conditions (pH 4-6) to facilitate iminium ion formation without compromising the reducing agent. Acetic acid is often used as a catalyst.

    • Stoichiometry: Use a slight excess of formaldehyde and the reducing agent to drive the reaction to completion.

Reducing AgentProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, highly selective for imines/iminium ions, non-toxic byproducts.[4]Can be slower than other hydrides.
Sodium Cyanoborohydride (NaBH₃CN) Effective and selective, works well at acidic pH.[4]Highly toxic (releases HCN at low pH). Requires careful handling and workup.
α-Picoline Borane Stable, effective reducing agent for reductive amination.[5]Less common than borohydrides.
FAQ 3: Difficulty in Purifying the Final Intermediate

Question: My crude N-Desmethyl L-Ergothioneine Methyl Ester is difficult to purify. It seems to be highly polar and streaks on my standard silica gel column. What purification strategy do you recommend?

Answer: The target molecule contains multiple polar functional groups (ester, dimethylamine, thioimidazole ring), making it challenging to purify using normal-phase silica gel chromatography.

  • Causality: The polarity of the molecule leads to strong interactions with the silica stationary phase, resulting in poor peak shape and difficult elution. Its potential solubility in water also makes aqueous workups and extractions inefficient for removing polar impurities.

  • Recommended Purification Strategies:

    • Reverse-Phase HPLC (RP-HPLC): This is often the most effective method. A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid (0.1%) or trifluoroacetic acid (0.1%) can provide excellent resolution.[6]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It uses a polar stationary phase (like silica or a bonded diol) with a high organic content mobile phase. This technique has been successfully used for the analysis of ergothioneine and its derivatives.[7][8]

    • Ion-Exchange Chromatography: Given the basic nature of the dimethylamino and imidazole groups, cation-exchange chromatography could be a viable option for capturing and purifying the product.

IV. Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and analytical monitoring.

Protocol 1: Synthesis of 2-Mercapto-L-histidine Methyl Ester (Compound B)

This protocol is adapted from general principles of thiohistidine synthesis.[1]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-histidine methyl ester dihydrochloride (1.0 eq).

  • Reagent Addition: Suspend the starting material in anhydrous methanol. Add potassium thiocyanate (3.0-4.0 eq).

  • Reaction: Heat the mixture to reflux. The reaction is often slow and may require 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: After cooling, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product will be a mixture containing the desired product and unreacted starting material. Purify via preparative HILIC or reverse-phase HPLC to isolate the pure 2-Mercapto-L-histidine Methyl Ester.

Protocol 2: S-Protection of 2-Mercapto-L-histidine Methyl Ester (Compound C)

This protocol outlines a general strategy for S-tert-butylation, a common method for thiol protection.[1]

  • Setup: Dissolve the purified 2-Mercapto-L-histidine Methyl Ester (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C. Add a strong acid catalyst (e.g., a few drops of concentrated sulfuric acid). Slowly add isobutylene gas or liquid isobutylene (2.0-3.0 eq).

  • Reaction: Seal the vessel and allow the reaction to warm to room temperature. Stir for 4-8 hours, monitoring by TLC for the formation of the more non-polar S-protected product.

  • Workup: Carefully quench the reaction with a saturated sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can typically be purified by standard silica gel column chromatography.

Protocol 3: N,N-Dimethylation via Reductive Amination (Compound D)

This protocol uses the preferred and more selective reductive amination method.[4]

  • Setup: Dissolve the S-protected-2-thiohistidine methyl ester (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Reagent Addition: Add aqueous formaldehyde (37 wt. %, ~2.5 eq) followed by acetic acid (~1.1 eq). Stir for 30-60 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) portion-wise to the mixture. Effervescence may be observed.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS, checking for the disappearance of the starting material and the mono-methylated intermediate.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes. Extract the product with DCM or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by reverse-phase HPLC to yield the pure N-Desmethyl L-Ergothioneine Methyl Ester.

V. References

  • Reinhold, V. N. et al. (1968). The Synthesis of N-Methylated Histidines. Journal of Medicinal Chemistry, 11(2), 258-260. [Link]

  • Altman, J. (2009). Process for the synthesis of l-(+)-ergothioneine. U.S. Patent Application 12/246,190.

  • Zhu, J. et al. (2025). Process for Chemical Synthesis of Ergothioneine and Methods of Use. U.S. Patent Application 18/539,480.

  • De Vreese, R. et al. (2010). Process for the preparation of amino acid methyl esters. U.S. Patent 8,039,662.

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Borodina, I. et al. (2020). Engineering the Yeast Saccharomyces cerevisiae for the Production of L-(+)-Ergothioneine. Frontiers in Bioengineering and Biotechnology, 8, 309. [Link]

  • Li, G. et al. (2015). Extraction and purification method of ergothioneine. Chinese Patent CN104774182A.

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]

  • Tsai, Y-J. et al. (2025). Optimizing Ergothioneine Biosynthesis and Antioxidant Activity in Agaricus spp. Through Amino Acid Supplementation and Yeast–Peptone Mixtures. MDPI. [Link]

  • Wang, S. et al. (2018). A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine. Chinese Patent CN108997187A.

  • Kim, J-K. et al. (2007). Facile Synthesis of Histidine Derivatives for fac-[M(CO)3] precursor [M= Tc, Re]. Transactions of the Korean Nuclear Society Spring Meeting. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Teledyne ISCO Application Note. [Link]

  • Friedman, M. & Wall, J.S. (1964). Relative Nucleophilic Reactivities of Amino Groups and Mercaptide Ions in Addition Reactions with α,β-Unsaturated Compounds. Journal of the American Chemical Society, 86(18), 3735-3741. [Link]

  • Sartori, G. et al. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(8), 2999-3078. [Link]

  • De Vreese, R. et al. (2008). Process for the preparation of amino acid methyl esters. U.S. Patent 8,039,662.

  • Van der Eecken, P. et al. (1989). A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. Tetrahedron, 45(23), 7467-7478. [Link]

  • Chen, Y. et al. (2025). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Scientific Reports, 15, 5678. [Link]

  • Reddy, G.S. et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1117. [Link]

  • Denton, R. (2019). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. [Link]

  • El-Gamel, N. E. A. (2012). Procedure and assignments of the methylation reactions of the thiolate complexes 2 and 3 with methyl iodide. ResearchGate. [Link]

  • D'Auria, M. & Racioppi, R. (2023). Validation of an Aqueous Normal Phase Chromatography Method for the Analysis of Ergothioneine in Commercial Mushrooms. LCGC International. [Link]

  • Li, Y. et al. (2022). Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. International Journal of Analytical Chemistry, 2022, 4372295. [Link]

  • Chamoin, S. et al. (2001). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA, 55(11), 929-933. [Link]

  • MTC USA. (2023). Validated HPLC Method for Ergothioneine Developed. MTC USA Blog. [Link]

  • Zhang, Y. et al. (2024). N-methylation of histidine to tune tautomeric preferences in histidine-heme coordination and enzyme-mimetic catalysis. Small, e240012. [Link]

  • Lin, K. et al. (2020). Methylglyoxal Forms Diverse Mercaptomethylimidazole Crosslinks with Thiol and Guanidine Pairs in Endogenous Metabolites and Proteins. Journal of the American Chemical Society, 142(10), 4892-4902. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Liu, X. et al. (2022). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. Nature Communications, 13, 1775. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Militec, M. et al. (2021). Methyl Cation Affinities of Canonical Organic Functional Groups. The Journal of Organic Chemistry, 86(5), 3785-3803. [Link]

  • Ward, R.A. et al. (2021). Covalent drugs targeting histidine – an unexploited opportunity? RSC Medicinal Chemistry, 12, 1039-1049. [Link]

  • Hoffman, J.L. (1986). Sequential methylation of 2-mercaptoethanol to the dimethyl sulfonium ion, 2-(dimethylthio)ethanol, in vivo and in vitro. Biochemical Pharmacology, 35(23), 4347-4351. [Link]

  • Cadu, A. et al. (2012). Process for the reductive amination of α-keto carboxylic acids. WIPO Patent WO2012028721A1.

  • Zhang, Y. et al. (2024). N‐methylation of histidine to tune tautomeric preferences in histidine‐heme coordination and enzyme‐mimetic catalysis. ResearchGate. [Link]

  • Font, J. et al. (2012). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 51(38), 9633-9637. [Link]

  • Mayr, H. & Ofial, A.R. (2005). Nucleophilicities of Amines, Amino Acids and Pyridines. University of Munich. [Link]

Sources

Technical Support Center: Ergothioneine & Metabolite Resolution Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Hub

The Problem: Researchers frequently report co-elution between Ergothioneine (EGT, m/z 230) and a "methyl ester" peak (m/z 244) in LC-MS/MS assays. This results in quantitative bias due to isobaric overlap or in-source fragmentation (crosstalk).

The "Senior Scientist" Insight: Before optimizing your chromatography, you must validate the identity of your interferent. There is a high probability that the "methyl ester" you are seeing is not a biological metabolite , but an extraction artifact created during sample preparation.

  • Biological Metabolite: S-methyl-ergothioneine (S-Me-EGT). Methylation occurs on the sulfur atom.

  • Chemical Artifact: Ergothioneine Methyl Ester (EGT-Me). Methylation occurs on the carboxylic acid group via Fischer esterification when using acidic methanol.

Diagnostic Workflow: Is Your Peak Real?

Use this logic flow to determine if you have a separation problem or a sample prep problem.

Artifact_Diagnosis Start Unknown Peak (+14 Da) Detected CheckSolvent Did you extract with Methanol? Start->CheckSolvent ReExtract Re-extract sample using Acetonitrile or Water CheckSolvent->ReExtract Yes Conclusion2 DIAGNOSIS: Metabolite (S-Methyl-EGT) Action: Optimize HILIC CheckSolvent->Conclusion2 No (used ACN/H2O) Compare Compare Peak Area ReExtract->Compare Gone Peak Disappears/Reduces Compare->Gone Persists Peak Persists Compare->Persists Conclusion1 DIAGNOSIS: Artifact (EGT Methyl Ester) Action: Change Prep Gone->Conclusion1 Persists->Conclusion2

Figure 1: Decision tree to distinguish between biological metabolites and solvent-induced artifacts.

Troubleshooting Guide: The Artifact (EGT Methyl Ester)

If the diagnostic above confirms an artifact, chromatography is not the root cause. You are chemically modifying your analyte during extraction.

Mechanism: Ergothioneine contains a carboxylic acid group. In the presence of Methanol (MeOH) and an acid catalyst (e.g., Formic Acid used for protein precipitation), it undergoes Fischer esterification, converting EGT (m/z 230) to EGT-Methyl Ester (m/z 244).

Corrective Protocols:

  • Switch Solvents: Replace MeOH with Acetonitrile (ACN) or Water for protein precipitation/extraction. EGT is highly soluble in water.[1]

  • Remove Acid: If MeOH is mandatory, remove Formic Acid from the extraction solvent. Add acid only to the mobile phase or post-extraction dilution.

  • Temperature Control: Esterification is heat-driven. Perform all extractions on ice and avoid heated evaporation steps if MeOH is present.

Method Development: Resolving Biological Co-elution (HILIC)

If the peak is the biological metabolite S-methyl-ergothioneine, you must resolve it chromatographically.

Why C18 Fails: Both EGT and S-Me-EGT are highly polar zwitterions. On standard C18 columns, they elute in the void volume (dead time), causing massive ion suppression and co-elution.

The Solution: Zwitterionic HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) using zwitterionic stationary phases is the gold standard. It creates a water-enriched layer on the surface, separating analytes based on their electrostatic interaction and partition coefficient.

Optimized HILIC Protocol
ParameterSpecificationRationale
Column ZIC-HILIC or Amide-HILIC (e.g., Merck SeQuant ZIC-HILIC, Waters BEH Amide)Zwitterionic phases interact with the quaternary amine and carboxyl/thiol groups of EGT.
Mobile Phase A 10–20 mM Ammonium Acetate (pH 6.8 or 9.0)Salt is critical in HILIC to disrupt secondary ionic interactions.[2] High pH often improves peak shape for EGT.
Mobile Phase B 100% AcetonitrileThe weak solvent in HILIC.
Gradient 90% B to 40% B over 10 minsShallow gradient ensures separation of the methyl-metabolite (less polar) from EGT.
Injection Solvent 80–90% AcetonitrileCRITICAL: Injecting in water causes "solvent washout" and poor peak shape. Match the initial mobile phase.
HILIC Separation Mechanism Visualization

Understanding why HILIC works helps you troubleshoot retention time shifts.

HILIC_Mechanism Silica Silica Support Ligand Zwitterionic Ligand (Pos & Neg Charges) Silica->Ligand Bonded WaterLayer Immobilized Water Layer (Stagnant Phase) Ligand->WaterLayer Attracts H2O Analyte EGT (Polar) Analyte->Ligand Electrostatic Interaction Analyte->WaterLayer Strong Retention (Hydrophilic) MobilePhase Mobile Phase (High ACN) MobilePhase->WaterLayer Partitioning

Figure 2: HILIC retention relies on partitioning into a water layer and electrostatic modulation.

Mass Spectrometry Troubleshooting: Crosstalk & In-Source Decay

Even with perfect separation, mass spectrometry artifacts can ruin quantitation.

The Issue: The methylated metabolite (m/z 244) can lose the methyl group inside the ion source (In-Source Fragmentation), generating a product ion at m/z 230. This mimics the parent EGT.

Symptom: You see a peak in the EGT channel (m/z 230) at the exact retention time of the metabolite.

Validation Experiment:

  • Inject a pure standard of the Metabolite/Methyl Ester (if available).

  • Monitor the EGT transition (m/z 230 -> product).

  • If you see a peak, you have crosstalk.

Resolution:

  • Chromatography: This is why baseline separation (Rs > 1.5) is non-negotiable. If they are separated, the crosstalk peak appears at a different time and can be ignored.

  • Source Parameters: Lower the Cone Voltage or Declustering Potential . High energy in the source promotes fragmentation. Soften the ionization conditions.

Frequently Asked Questions (FAQ)

Q: Can I use Ion-Pairing reagents instead of HILIC? A: Yes, reagents like HFBA (Heptafluorobutyric acid) can retain EGT on C18. However, these reagents permanently contaminate LC systems and suppress MS sensitivity in negative mode. HILIC is preferred for modern MS workflows.

Q: My EGT peak splits into two. Why? A: This is likely a solvent mismatch. If you dissolve your sample in 100% water and inject it onto a HILIC column (which is 90% ACN), the water acts as a "strong solvent" plug, flushing the analyte too fast. Dilute your sample with ACN to match the starting mobile phase (e.g., 1:4 Water:ACN).

Q: Why does the methyl ester peak grow over time in the autosampler? A: You are likely using an acidic methanol mobile phase or wash solvent, and the reaction is happening in the vial. Switch to non-alcoholic wash solvents or keep samples at 4°C.

Q: Is S-methyl-ergothioneine biologically active? A: Current research suggests it is a detoxification product, but its levels correlate with EGT intake. Accurate separation is vital for metabolomic profiling.

References

  • Cheah, I. K., et al. (2011). Simultaneous determination of ergothioneine, histidine, and hercynine in biological samples by LC-MS/MS. Journal of Chromatography B. Link

  • Sotgia, S., et al. (2018). Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood. Antioxidants.[3][4][5] Link

  • Gründemann, D. (2012). The ergothioneine transporter controls and indicates ergothioneine activity. Preventive Medicine.[5] Link

  • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Application Note. Link

  • Chaleckis, R., et al. (2019). Unexpected alkylation of metabolites by alcohols in acidic conditions during sample preparation. ACS Omega. Link

Sources

troubleshooting low ionization efficiency in ESI+ mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Lead Scientist: Dr. Aris Thorne | Topic: Electrospray Ionization (Positive Mode)

Welcome to the Advanced ESI+ Troubleshooting Hub

You are likely here because your analyte signal is nonexistent, unstable, or buried in noise. In Positive Electrospray Ionization (ESI+), we are fighting a battle on two fronts: Physics (droplet desolvation and Coulombic fission) and Chemistry (protonation thermodynamics).

When sensitivity drops, 90% of users blame the mass spec. 90% of the time, the problem is in the chemistry or the source conditions.

Below are the active troubleshooting protocols (Tickets) designed to isolate and resolve low ionization efficiency.

Quick Diagnostics: The Decision Matrix

Before modifying your method, visualize the failure mode. Use this logic flow to select the correct protocol.

ESITroubleshooting Start START: Characterize the Symptom CheckSpray Is the Spray Stable? (Visual Check of Taylor Cone) Start->CheckSpray Unstable Symptom: Sputtering / Arcing CheckSpray->Unstable No / Fluctuation Stable Symptom: Spray is fine, but Signal is Low CheckSpray->Stable Yes CheckVoltage Check Capillary Voltage & Solvent Flow Unstable->CheckVoltage Go to Protocol A CheckChem Evaluate Mobile Phase Chemistry Stable->CheckChem Go to Protocol B MatrixCheck Suspect Ion Suppression? CheckChem->MatrixCheck Chemistry is Ideal End Execute Post-Column Infusion MatrixCheck->End Go to Protocol C

Figure 1: Decision tree for isolating ESI+ ionization failures. Blue nodes indicate action points.

Protocol A: Physics & Source Parameters

Issue: The spray is unstable, or the total ion current (TIC) fluctuates wildly.

In ESI, we need to form a stable Taylor Cone .[1][2][3] If the voltage is too high, you get discharge (arcing). If it's too low, the cone never forms.

Troubleshooting Steps:

  • Visual Inspection: Look at the emitter tip.[4] You should see a fine mist (the plume) erupting from a stable liquid cone.

    • Symptom:[2][4][5][6][7][8][9] "Spitting" or large droplets.

    • Fix: Your flow rate may be too high for the applied voltage, or the nebulizer gas is too low. Increase nebulizer gas pressure (psi) to shear the droplets.

  • Voltage Optimization:

    • Standard Range (ESI+): 3.0 – 5.0 kV.

    • The Test: Ramp the voltage in 0.5 kV increments.

    • Insight: High organic solvents (MeOH/ACN) have lower surface tension and require lower voltages (~3.0 kV) to maintain a stable cone than aqueous solvents (~4.5 kV) [1].

  • Capillary Position:

    • Ensure the sprayer is not too close to the sampling cone (causing arcing) or too far (ion transmission loss). A "sweet spot" is usually 3–5 mm off-axis.

Protocol B: Mobile Phase Chemistry (The "Why")

Issue: The instrument is working, but the specific analyte signal is weak.

The Core Mechanism: In ESI+, we detect


. This requires the analyte to be basic enough to accept a proton, and the solvent to be acidic enough to donate one.

1. The "Wrong Acid" Trap (TFA vs. Formic) This is the most common error in drug development. You are likely using Trifluoroacetic Acid (TFA) for good peak shape on your C18 column.

  • The Problem: TFA is a strong ion-pairing agent.[2][10] The trifluoroacetate anion (

    
    ) pairs tightly with your positively charged analyte 
    
    
    
    . This neutral pair (
    
    
    ) does not carry a charge into the mass spec. It stays neutral and is invisible.
  • The Fix: Switch to Formic Acid (0.1%) or Difluoroacetic Acid (DFA) .

Table 1: Mobile Phase Modifier Impact on ESI+ Signal

ModifierSignal IntensityMechanismRecommendation
Formic Acid (0.1%) HighWeak ion-pairing; promotes protonation.[5]Standard Choice
Acetic Acid Moderate/HighWeaker acid; less efficient protonation for some bases.Good alternative
TFA (0.05-0.1%) Very Low Strong ion-pairing neutralizes analyte charge; high surface tension prevents droplet evaporation [2].AVOID in MS (unless necessary)
Ammonium Formate HighBuffer; stabilizes pH without suppression.Use for pH sensitive analytes

2. Surface Tension & Desolvation ESI relies on the evaporation of solvent from charged droplets (Coulombic fission).

  • Water: High surface tension (hard to evaporate).

  • Acetonitrile/Methanol: Low surface tension (easy to evaporate).

  • Action: If your compound elutes in 100% water (dead volume), it will ionize poorly. Adjust the gradient to ensure the analyte elutes with at least 20-30% organic solvent.

Protocol C: Matrix Effects & Ion Suppression

Issue: The standard looks great, but the biological sample (plasma/tissue) shows no signal.

The "Invisible Wall" Theory: Co-eluting compounds (salts, phospholipids, PEG) compete for the available charge on the droplet surface. If a lipid has a higher proton affinity than your drug, the lipid steals the proton. Your drug remains neutral and undetected [3].

The Gold Standard Diagnostic: Post-Column Infusion (PCI) Do not guess. Visualize the suppression.

Methodology:

  • Setup: Use a syringe pump to infuse a constant flow of your analyte standard directly into the source.[11]

  • Mixing: Connect the LC flow (injecting a blank matrix extract) and the Syringe flow using a T-junction before the source.

  • Result: You will see a high, constant baseline (the infused analyte). When the "blank" matrix elutes, look for dips in the baseline. These dips represent suppression zones.

PCI_Setup LC LC System (Injecting Blank Matrix) Tee T-Junction (Mixing Point) LC->Tee Gradient Flow Syringe Syringe Pump (Infusing Analyte) Syringe->Tee Constant Flow Source ESI Source (Mass Spec) Tee->Source Combined Stream

Figure 2: Schematic for Post-Column Infusion (PCI) setup to detect matrix effects.

Interpretation:

  • If your analyte elutes at the same time as a "dip" in the PCI baseline, you have ion suppression.

  • Solution: Change the chromatography (gradient/column) to move the analyte away from the suppression zone, or improve sample cleanup (SPE/LLE) to remove the interfering matrix [4].

FAQ: Edge Cases

Q: I see a strong signal, but the mass is wrong. It's +22 Da or +39 Da higher. A: You are seeing Sodium (


) or Potassium (

) adducts.
  • Cause: Glassware washed with high-sodium detergents, or biological salts not removed.

  • Fix: These adducts are stable and hard to fragment. To force the signal back to

    
    , increase the proton source (add more Formic Acid) or improve desalting.
    

Q: Can I use TFA if I really need the chromatographic resolution? A: Yes, but you must use the "TFA Fix."

  • The Propionic Acid Trick: Add 5-10% Propionic Acid to the mobile phase. It competes with TFA for the surface of the droplet but doesn't ionize as strongly, breaking the TFA-Analyte pair.

  • The Wash: Alternatively, use the "TFA Fix" (Post-column addition of Propionic acid/Isopropanol) [5].

References
  • Kebarle, P. & Verkerk, U.H. (2009). Electrospray: From ions in solution to ions in the gas phase, what we know now. Mass Spectrometry Reviews. Link

  • Kostiainen, R. & Kauppila, T.J. (2009). Effect of eluent on the ionization process in liquid chromatography-mass spectrometry. Journal of Chromatography A. Link

  • King, R. et al. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry. Link

  • Muller, C. et al. (2002). Post-column infusion of an internal standard for the quantitative determination of matrix effects. Journal of Chromatography B. Link

  • Apruzzese, W.A. & Vouros, P. (1998). Analysis of DNA adducts by capillary methods coupled to mass spectrometry: a perspective. Journal of Chromatography A. Link

Sources

avoiding oxidation of thione group in ergothioneine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing Thione Group Oxidation in Ergothioneine Intermediates

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working on the synthesis of ergothioneine (EGT) and its intermediates. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've spent years in the field observing the common, yet often frustrating, challenge of thione group oxidation. This guide is born from that experience, designed to move beyond simple protocols and delve into the causality behind the experimental choices you make at the bench.

The unique 2-thioneimidazole moiety is the heart of ergothioneine's potent antioxidant capabilities, but it also presents a significant stability challenge during multi-step synthesis. Uncontrolled oxidation not only leads to diminished yields but can also introduce a host of difficult-to-separate impurities, compromising the integrity of your final compound.

This resource is structured as a dynamic troubleshooting center. We will explore the fundamental chemistry of the problem, provide field-tested preventative protocols, and offer clear, actionable solutions to issues you may already be facing.

Section 1: The "Why" - Understanding Thione Group Instability (FAQs)

Before we can effectively prevent oxidation, we must understand the underlying chemical principles. This section addresses the most fundamental questions regarding the reactivity of the thione group.

Q1: What makes the thione group in EGT intermediates so susceptible to oxidation?

The reactivity of the thione group (C=S) is rooted in its electronic structure and its existence in a tautomeric equilibrium with the thiol form (C-SH). While the thione form is thermodynamically more stable at physiological pH, the equilibrium allows for pathways of oxidation typical of thiols.[1][2][3][4] The sulfur atom, with its available lone pair electrons, is nucleophilic and readily attacked by electrophilic oxidizing agents. Furthermore, the standard redox potential of the EGT thiol-disulfide couple, while higher than many biological thiols like glutathione, is still in a range that makes it susceptible to common laboratory oxidants.[1][3]

Q2: What are the primary oxidation products I should be aware of?

The most common and often first-observed oxidation product is the corresponding disulfide . This occurs when two molecules of the thiol tautomer are oxidized. Further oxidation can lead to a cascade of other species, including highly reactive sulfenic acids , which can then disproportionate into other products.[5] In the presence of strong oxidants or reactive oxygen species (ROS) like singlet oxygen, more complex products like 5-oxo-EGT can also be formed.[6] Recognizing these potential byproducts is critical for developing appropriate analytical methods to monitor your reaction's progress and purity.

Q3: What are the key factors that accelerate thione oxidation during my experiments?

There are several environmental and chemical factors that can dramatically increase the rate of oxidation. In our experience, the most common culprits are:

  • Atmospheric Oxygen: This is the most pervasive oxidant. Even seemingly brief exposure to air can initiate oxidation, especially in solution.

  • pH: The stability of thione and thiol groups is highly pH-dependent.[7][8][9][10][11] Alkaline conditions can deprotonate the thiol tautomer, forming a thiolate anion which is significantly more nucleophilic and far more susceptible to oxidation.

  • Trace Metal Ions: Divalent metal ions, such as Cu²⁺ and Fe²⁺, can act as catalysts in oxidation reactions, facilitating the formation of reactive oxygen species via Fenton-like reactions.[1]

  • Light: UV light, in particular, can provide the energy to promote oxidation reactions.[12] Storing samples in amber vials is a simple but crucial preventative step.

Section 2: Proactive Defense: Core Protocols for Preventing Oxidation

The most effective way to combat oxidation is to design your experimental workflow to rigorously exclude the factors that promote it. The following protocols are foundational for handling air- and moisture-sensitive compounds like EGT intermediates.[13]

Protocol 2.1: Mastery of Inert Atmosphere Techniques

The exclusion of atmospheric oxygen is the single most critical factor in preventing thione oxidation. This is non-negotiable for achieving high yields and purity. The two primary methods are the use of a glovebox or a Schlenk line.[14][15]

Workflow: Executing a Reaction on a Schlenk Line

This protocol outlines the essential steps for setting up a reaction under an inert atmosphere. The core principle is the repeated removal of air via vacuum and its replacement with a high-purity inert gas like argon or nitrogen.[14]

Step-by-Step Methodology:

  • Glassware Preparation: All glassware must be scrupulously cleaned and dried in an oven (e.g., 140°C for at least 4 hours) to remove adsorbed water.[16] Assemble the hot glassware and immediately connect it to the Schlenk line.

  • Purge and Refill Cycle:

    • Ensure your reaction flask (e.g., a Schlenk flask) is sealed and connected to both the vacuum and inert gas lines of the manifold.

    • Carefully open the stopcock to the vacuum line to evacuate the flask. You may gently warm the flask with a heat gun (flame-drying is an option for experts) to help desorb water from the glass surface.[14]

    • Close the stopcock to the vacuum and slowly open it to the inert gas line to refill the flask. You should monitor the gas flow with an oil bubbler to maintain a slight positive pressure.[16]

    • Repeat this "purge-and-refill" cycle a minimum of three times to ensure the complete removal of atmospheric gases.[14]

  • Reagent & Solvent Transfer:

    • Solids: Add solid reagents to the flask before the purge-and-refill cycles. If adding later, do so under a strong counterflow of inert gas.

    • Liquids: Use degassed solvents (see Protocol 2.2). Transfer them via a gas-tight syringe or a cannula.[16] To do this, puncture a rubber septum on your reaction flask with the needle while maintaining a positive pressure of inert gas.

Protocol 2.2: Solvent Degassing

Solvents are a major source of dissolved oxygen. Failing to degas your solvents can negate all the effort you put into creating an inert atmosphere in your flask.

Method 1: Freeze-Pump-Thaw (Highest Efficiency)

  • Place your solvent in a robust Schlenk flask with a stir bar. The flask should not be more than half full.

  • Immerse the flask in a liquid nitrogen bath to completely freeze the solvent.

  • Once frozen solid, open the flask to a high vacuum for several minutes to remove gases from the headspace above the frozen solvent.

  • Close the stopcock to the vacuum and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely in a warm water bath. You will see bubbles of gas being released from the liquid.

  • Repeat this entire freeze-pump-thaw cycle at least three times for maximum efficiency.[14] After the final cycle, backfill the flask with inert gas.

Method 2: Vacuum Degassing with Sonication (Faster, Less Rigorous)

  • Place the solvent in a Schlenk flask.

  • Apply a vacuum while vigorously stirring or sonicating the flask in an ultrasonic bath.

  • Continue the vacuum/agitation until bubbling ceases.

  • Refill the flask with inert gas.

  • Repeat this cycle three times.[14]

Diagram: Inert Atmosphere Workflow

This diagram illustrates the key stages of preparing for and executing a reaction under inert conditions to protect sensitive intermediates.

InertAtmosphereWorkflow start Start: Prepare Reaction prep_glass 1. Oven-Dry Glassware (≥4h @ 140°C) start->prep_glass assemble_hot 2. Assemble Glassware While Hot prep_glass->assemble_hot connect_schlenk 3. Connect to Schlenk Line assemble_hot->connect_schlenk purge_refill 4. Perform Purge/Refill Cycles (3x) (Vacuum -> Inert Gas) connect_schlenk->purge_refill add_reagents 5. Add Solids & Degassed Solvents (Under Inert Atmosphere) purge_refill->add_reagents run_reaction 6. Run Reaction Under Positive Inert Gas Pressure add_reagents->run_reaction end Reaction Complete run_reaction->end

Caption: Workflow for setting up an air-sensitive chemical reaction.

Section 3: Troubleshooting Guide: When Oxidation Occurs

Despite the best precautions, you may still encounter signs of oxidation. This guide provides a systematic approach to diagnosing and solving these issues.

Problem / Observation Potential Cause(s) Recommended Action(s) & Rationale
Low reaction yield; complex mixture in crude analysis (TLC, LC-MS). Oxidation of starting material or product. The thione group has likely been converted to disulfide or other species, leading to multiple products and consumption of the desired material.1. Confirm Oxidation: Use LC-MS to look for the mass of the expected disulfide (2 x M - 2H). Use HPLC with a diode array detector to check for new peaks with different UV-Vis spectra. 2. Review Your Inert Technique: Was glassware truly dry? Were purge/refill cycles sufficient? Were solvents properly degassed? Re-evaluate every step of Protocols 2.1 and 2.2.
Sample solution (in a vial or during workup) develops a yellow or brown tint over time. Formation of oxidized, colored byproducts. Disulfides and further oxidized sulfur species can often be colored. This is a visual indicator that your compound is not stable under the current conditions.1. Minimize Exposure: Immediately place the sample under an inert atmosphere and protect it from light. 2. pH Check: If in an aqueous or protic solvent, check the pH. If it is neutral or basic, consider acidifying to a pH < 5, as EGT is more stable in acidic conditions.[8][9][12] 3. Storage: For storage, evaporate the solvent under inert gas and store the resulting solid at -20°C or lower.[17][18][19]
Purification via chromatography (silica or reverse-phase) results in significant product loss or new impurities. On-column oxidation. The high surface area of the stationary phase can accelerate oxidation, especially if solvents are not rigorously degassed. Residual acid or base on silica gel can also catalyze degradation.1. Degas Chromatography Solvents: Sparge all mobile phases with helium or argon for at least 20-30 minutes before and during the run. 2. Work Quickly: Do not let the compound sit on the column for extended periods. 3. Consider Additives: For reverse-phase HPLC, adding a small amount of a volatile acid (e.g., 0.1% formic acid) can maintain an acidic pH and improve stability. 4. Alternative Purification: If possible, consider crystallization as a non-chromatographic purification method.[]
Diagram: Troubleshooting Decision Tree for Suspected Oxidation

Use this logical workflow to diagnose and address potential oxidation issues in your experiments.

Caption: A decision tree for troubleshooting oxidation issues.

Section 4: Advanced Considerations & FAQs

Q4: Should I consider using a protecting group for the thione?

This is an advanced strategy that requires careful consideration. A protecting group is a moiety that temporarily masks a functional group's reactivity.[21][22][23] For a thione, one could theoretically protect it, perform other synthetic steps, and then deprotect it.

  • Potential Strategy: One approach is to oxidize the thione to a disulfide. The disulfide bond is generally more stable to a wider range of reaction conditions than the thione/thiol. After the necessary synthetic transformations on other parts of the molecule are complete, the disulfide can be reduced back to the thione.[24]

  • Causality & Trade-offs: While this adds two steps to your synthesis (protection/oxidation and deprotection/reduction), it may be justified if you are performing a reaction with harsh reagents that would otherwise destroy the thione group. However, for most standard synthetic steps (e.g., amide couplings, esterifications), rigorous inert atmosphere techniques are a more efficient and atom-economical solution than a protection strategy.

Q5: Can I add an antioxidant to my reaction mixture?

Adding a sacrificial antioxidant can be effective, but it comes with caveats.

  • Mechanism: An antioxidant like N-acetylcysteine (NAC) or even excess free methionine could preferentially react with trace oxidants, sparing your EGT intermediate.[25][26]

  • Considerations: The primary challenge is purification. You are intentionally adding a reactive compound to your mixture, which you will then have to separate from your desired product. This strategy is often more useful for improving the stability of a final, purified compound in formulation rather than during a synthetic reaction where it can interfere.

Q6: How should I store my purified ergothioneine intermediates for maximum stability?

Based on safety data sheets and general chemical principles for air-sensitive compounds, the following storage conditions are recommended:

ParameterRecommendationRationale
Physical State SolidMinimizes mobility and reaction rates compared to solutions.
Temperature -20°C or belowReduces thermal degradation and slows oxidation kinetics.[17][18][19]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric oxygen.[17]
Container Amber glass vial with a securely sealed capProtects from light-induced degradation and moisture ingress.[12][17]
Duration Short-termEven under ideal conditions, long-term storage can lead to slow degradation. It is best practice to use purified intermediates as quickly as possible. Solutions in water are particularly unstable and should not be stored for more than a day, even at -20°C.[18][19]

By understanding the fundamental reactivity of the thione group and proactively implementing rigorous, validated techniques to exclude oxygen and other oxidants, you can significantly improve the yield, purity, and reproducibility of your ergothioneine synthesis.

References

  • Wikipedia. Air-free technique. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Advion, Inc. Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. [Link]

  • Neilson Lab. The manipulation of air-sensitive compounds. [Link]

  • Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds. [Link]

  • Song, H., et al. (2015). Mechanistic studies of a novel C-S lyase in ergothioneine biosynthesis: the involvement of a sulfenic acid intermediate. Scientific Reports. [Link]

  • Zeng, F., et al. (2025). A Review of Novel Antioxidant Ergothioneine: Biosynthesis Pathways, Production, Function and Food Applications. MDPI. [Link]

  • Khonde, P. L., & Jardine, A. (2014). Improved synthesis of the super antioxidant, ergothioneine, and its biosynthetic pathway intermediates. RSC Publishing. [Link]

  • Khonde, P. L., & Jardine, A. (2014). Improved synthesis of the super antioxidant, ergothioneine, and its biosynthetic pathway intermediates. Organic & Biomolecular Chemistry. [Link]

  • Handelman, G. J., et al. (2022). Oxidized Forms of Ergothioneine Are Substrates for Mammalian Thioredoxin Reductase. Antioxidants. [Link]

  • Cheah, I. K., & Halliwell, B. (2021). Ergothioneine: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? Antioxidants & Redox Signaling. [Link]

  • International Journal of Food Engineering. (2019). Influence of Cold Storage and Processing of Edible Mushroom on Ergothioneine Concentration. [Link]

  • Kseniia, B., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules. [Link]

  • Wang, Y., et al. (2024). Ergothioneine biosynthesis: The present state and future prospect. Frontiers in Bioengineering and Biotechnology. [Link]

  • Van der Merwe, J., & de Beer, D. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Food Chemistry. [Link]

  • Stoyanov, S., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link]

  • Wikipedia. Ergothioneine. [Link]

  • Liu, W., et al. (2024). Ergothioneine and its congeners: anti-ageing mechanisms and pharmacophore biosynthesis. Protein & Cell. [Link]

  • D'Mello, R., et al. (2021). Role of Ergothioneine in Microbial Physiology and Pathogenesis. Journal of Bacteriology. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Van der Merwe, J., & de Beer, D. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PMC. [Link]

  • Wikipedia. Protecting group. [Link]

  • Pearson. (2024). Show how a protecting group might be used to make these reactions.... [Link]

  • Evans, M. (2023). Acetals as Protecting Groups; Thioacetals. YouTube. [Link]

  • ResearchGate. (2021). Effect of pH and form of the vitamin on its rate of destruction. [Link]

  • University of Padua. Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]

  • PubMed. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]

  • National Institutes of Health. (2018). Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. [Link]

  • Reddit. (2023). Protecting Thiol Group in Presence of Alcohol. [Link]

  • ResearchGate. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. [Link]

  • Google Patents. Method of purifying ergothioneine.
  • University of Washington. Thiamine analysis. [Link]

  • Zhang, W., et al. (2016). Aqueous Extraction of Ergothioneine from Mycelia of Pleurotus ostreatus and Ergothioneine Accumulation Regularity during Submerged Fermentation. Research and Reviews: Journal of Microbiology and Biotechnology. [Link]

  • Flora, S. J. S., et al. (2013). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. Oxidants and Antioxidants in Medical Science. [Link]

  • Zeng, F., et al. (2025). A Review of Novel Antioxidant Ergothioneine: Biosynthesis Pathways, Production, Function and Food Applications. PMC. [Link]

  • ResearchGate. (2013). Keto, thione, selone, and tellone carotenoids — Changing antioxidants to antireductants. [Link]

  • Lam, X. M., et al. (1998). Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2. Journal of Pharmaceutical Sciences. [Link]

  • Stoyanov, S., et al. (1992). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. [Link]

Sources

solving matrix effects in blood analysis of ergothioneine esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Matrix Effects & Stability Challenges in Ergothioneine (ET) Ester Quantitation

Document ID: TSC-ET-2024-05 | Version: 1.2 | Status: Active

Introduction: The "Double Matrix" Challenge

As a Senior Application Scientist, I often see researchers conflate two distinct problems when analyzing Ergothioneine (ET) esters:

  • The Biological Matrix Effect (Metabolic Stability): Blood esterases actively convert your prodrug (Ester) back into the parent (ET) during sample collection.

  • The Analytical Matrix Effect (Ion Suppression): Endogenous phospholipids and salts suppress the ionization of your analytes in the mass spectrometer.

If you observe high variability or low recovery, you are likely fighting a war on both fronts. This guide decouples these issues, providing self-validating protocols to ensure your data reflects in vivo reality, not ex vivo degradation.

Module 1: Pre-Analytical Stabilization (The Biological Matrix)

The Problem: Plasma contains abundant esterases (e.g., butyrylcholinesterase, carboxylesterase). ET esters are often designed to be labile. If you process blood at room temperature without inhibitors, your "T0" sample is actually "T+30min" of degradation.

Protocol A: The "Ice-Acid-Inhibit" Triad

Use this protocol for all PK/PD blood draws.

StepActionMechanistic Rationale
1. Collection Draw blood into K2EDTA tubes pre-chilled on wet ice.EDTA chelates Ca2+/Mg2+ (cofactors for some esterases). Cold (4°C) slows enzymatic kinetics by ~4-fold.
2. Inhibition Immediately add Esterase Inhibitor Cocktail (see Table 1). Invert gently 5x.Irreversibly binds the active serine site of esterases.
3. Separation Centrifuge at 4°C, 2000 x g, 10 min .High speed/temp causes hemolysis. RBCs contain millimolar levels of endogenous ET , which will swamp your trace ester signal if lysed.
4. Acidification Transfer plasma to a cryovial containing 0.5% Formic Acid (final conc.) .Low pH denatures remaining enzymes and stabilizes the ester bond.
Table 1: Inhibitor Selection Guide
InhibitorTarget EnzymesToxicityRecommendation
Dichlorvos (20 µg/mL) Broad spectrumHigh (Vapor)Gold Standard for rapid hydrolysis. Handle in fume hood.
BNPP (5 mM) CarboxylesterasesModerateGood for specific esters; slower acting than organophosphates.
NaF (Sodium Fluoride) General metabolicLowInsufficient for labile esters; mostly stops glycolysis.
Tetrahydrouridine (THU) DeaminasesLowIrrelevant for esters; use only if Cytidine analogs are present.

Module 2: Sample Extraction (The Chemical Matrix)

The Problem: Protein Precipitation (PPT) is dirty. It leaves phospholipids (PLs) in the sample.[1] In HILIC (required for ET), salts and PLs often elute in the void or wash phase, suppressing early eluters. In Reverse Phase (RP), PLs build up and elute unpredictably.

The Solution: Use Phospholipid Removal (PLR) Plates or Supported Liquid Extraction (SLE) . Avoid simple PPT.

Decision Tree: Extraction Strategy

ExtractionStrategy Start Start: Sample Type Matrix Matrix: Plasma/Serum Start->Matrix Analyte Target: ET + Ester? Matrix->Analyte PPT Protein Precipitation (PPT) (Not Recommended) Analyte->PPT High Matrix Effect Risk PLR Phospholipid Removal Plate (Ostro/Phree) Analyte->PLR Best Balance (Speed/Clean) SPE Solid Phase Extraction (MCX/WCX) Analyte->SPE Max Sensitivity Required Result1 Result1 PLR->Result1 Removes >99% PLs Retains Polar ET Result2 Result2 SPE->Result2 Targeted Clean-up Labor Intensive

Caption: Workflow for selecting the optimal extraction method to minimize ion suppression.

Protocol B: Phospholipid Removal (PLR) Workflow
  • Load: Add 100 µL Stabilized Plasma to PLR Plate (e.g., Waters Ostro or Phenomenex Phree).

  • Crash: Add 300 µL 1% Formic Acid in Acetonitrile.

  • Mix: Aspirate/dispense 3x. Wait 1 min.

  • Elute: Apply vacuum (5-7 inHg). Collect flow-through.

  • Evaporate: Dry under N2 at 35°C (Do not heat >40°C; esters may degrade).

  • Reconstitute: 100 µL Mobile Phase A/B (90:10).

Module 3: Chromatographic Separation

The Paradox: ET is highly polar (logP < -1). Esters are lipophilic (logP > 1).

  • Reverse Phase (C18): ET elutes in the dead volume (unquantifiable).

  • HILIC: Esters elute in the solvent front (suppressed).

The Fix: Use a Zwitterionic HILIC (HILIC-Z) column or a Biphenyl column.

  • Option 1: HILIC-Z (Preferred)

    • Mechanism:[2][3] Retains ET via electrostatic interaction; retains Esters via partition.

    • Mobile Phase A: 20mM Ammonium Formate pH 3.0 (aq).

    • Mobile Phase B: Acetonitrile.[4][5]

    • Gradient: 90% B to 40% B.

  • Option 2: Biphenyl (Alternative)

    • Mechanism:[2][3] Enhanced retention for aromatic/polar compounds compared to C18.

Troubleshooting & FAQs

Q1: My Ester signal is

Diagnosis: This is likely ex vivo hydrolysis. Test: Spike the Ester into water vs. plasma.

  • If Water = High Signal, Plasma = Low Signal: You have an enzyme problem. Revisit Protocol A (Inhibitors).

  • If Water = Low Signal: You have an MS ionization or solubility problem.

Q2: How do I calculate the Matrix Effect (ME) accurately?

Do not rely on "Recovery." Use the Matrix Factor (MF) equation per FDA guidelines [1]:



  • MF = 1.0: No effect.

  • MF < 0.85: Ion Suppression (Phospholipids/Salts).[6]

  • MF > 1.15: Ion Enhancement.

  • Action: If MF < 0.5, your assay is invalid. Switch from PPT to PLR plates.

Q3: Can I use Hercynine as an Internal Standard?

No. Hercynine is a metabolic precursor. It does not track the ionization variations of ET or its esters perfectly. Requirement: You must use Stable Isotope Labeled (SIL) IS (e.g., Ergothioneine-d9 or 13C-ET) [2]. The IS must be added before extraction to correct for both recovery and matrix effects.

Q4: I see a "Ghost Peak" for ET at the Ester retention time.

Diagnosis: In-Source Fragmentation. The Ester is breaking down inside the MS source (high temp/voltage) before detection. Fix: Lower the Desolvation Temperature and Cone Voltage. Ensure chromatographic separation between ET and Ester so the "Ghost Peak" doesn't overlap with the real ET peak.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Achouba, A., et al. (2023).[7] "Simultaneous determination of ergothioneine, selenoneine, and their methylated metabolites in human blood using ID-LC-MS/MS." Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Waters Corporation. (2020). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Retrieved from [Link]

  • Tang, R., et al. (2021). "Stability of ester prodrugs in plasma: Interspecies differences and impact on pharmacokinetics." Drug Metabolism and Disposition. (Generalized reference for esterase activity).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of LC-MS Methods for Ergothioneine and its Metabolites in Human Urine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and professionals in drug development, the accurate quantification of ergothioneine (ET) and its primary metabolites, hercynine (HC) and S-methyl-ergothioneine (SMET), in human urine is of paramount importance. As a unique dietary antioxidant and potential biomarker for various physiological and pathological states, the demand for robust and reliable analytical methods is ever-increasing. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the validation of these analytes in a complex urine matrix, grounded in scientific integrity and field-proven insights.

The Significance of Ergothioneine and its Urinary Metabolites

Ergothioneine is a naturally occurring amino acid derivative that humans acquire exclusively through their diet.[1] Its potent antioxidant and cytoprotective properties have linked it to the mitigation of oxidative stress and inflammation. The analysis of ET and its metabolites in urine offers a non-invasive window into the body's metabolic state and its ability to handle oxidative challenges. Accurate measurement is therefore critical for understanding its pharmacokinetics, its role in health and disease, and for the development of potential therapeutic interventions.

Core Principles of LC-MS Method Validation

A validated bioanalytical method provides the foundation for reliable data in clinical and research settings. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for bioanalytical method validation.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28] The core parameters assessed during validation include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the matrix.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among multiple measurements of the same sample.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Comparative Analysis of LC-MS Methodologies

The choice of LC-MS methodology for the analysis of ergothioneine and its metabolites in urine is a critical decision that impacts the quality and reliability of the resulting data. Two primary liquid chromatography techniques, Reversed-Phase Liquid Chromatography (RP-LC) and Hydrophilic Interaction Liquid Chromatography (HILIC), are commonly employed, each with distinct advantages and disadvantages.

Chromatographic Separation: HILIC vs. RP-LC

Ergothioneine and its metabolites are polar compounds, which presents a challenge for traditional RP-LC methods where retention of such analytes can be poor.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for separating highly polar compounds like ergothioneine.[1][21][23] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, facilitating the retention of polar analytes. This approach generally leads to better peak shapes and increased sensitivity for ET and its metabolites.

  • Reversed-Phase Liquid Chromatography (RP-LC): While less common for these specific analytes, RP-LC methods can be optimized for the analysis of ergothioneine. This often involves the use of specific ion-pairing reagents or highly aqueous mobile phases to improve retention. However, these approaches can be less robust and may suffer from issues with reproducibility and MS compatibility.

Mass Spectrometric Detection: Triple Quadrupole vs. High-Resolution Mass Spectrometry

The choice of mass spectrometer also plays a crucial role in the performance of the analytical method.

  • Triple Quadrupole (QqQ) Mass Spectrometry: Operating in Multiple Reaction Monitoring (MRM) mode, QqQ instruments are the gold standard for quantitative bioanalysis due to their high sensitivity, selectivity, and wide dynamic range.[19]

  • High-Resolution Mass Spectrometry (HRMS): Instruments such as Time-of-Flight (TOF) and Orbitrap offer high mass accuracy and resolution, which can be advantageous for metabolite identification and for differentiating analytes from isobaric interferences, a common challenge in complex matrices like urine.[8]

The following table summarizes a comparison of typical validation parameters for HILIC and RP-LC methods for the determination of ergothioneine in urine, based on data from various studies.

Validation ParameterHILIC-MS/MSRP-LC-MS/MSJustification and Expert Insights
Linearity (r²) >0.999[4]>0.99[7]Both methods can achieve excellent linearity. The high correlation coefficient indicates a strong relationship between analyte concentration and instrument response.
LOD 25-50 µg/kg[4]1-10 ng/mL[15]HILIC often provides lower LODs for polar analytes due to better retention and peak shape. The provided values are from different studies and matrices, highlighting the need for matrix-specific validation.
LOQ 50-100 µg/kg[4]10-20 ng/mL[15]Similar to LOD, HILIC's superior chromatography for polar compounds generally translates to lower LOQs, enabling the quantification of trace levels of ergothioneine and its metabolites.
Accuracy (% Recovery) 85.3% - 96.2%[4]70% - 113%[3]Both methods can achieve acceptable accuracy. The wide range in RP-LC recovery highlights the potential for greater matrix effects that need to be carefully managed.
Precision (%RSD) 0.84% - 2.08%[4]<15%[3]HILIC methods often exhibit better precision due to more consistent chromatographic performance for these analytes.

Experimental Protocols: A Step-by-Step Guide

To provide a practical framework, a detailed experimental protocol for the validation of a HILIC-LC-MS/MS method for ergothioneine in human urine is outlined below.

Sample Preparation: The "Dilute-and-Shoot" Approach

For many urinary analyses, a simple "dilute-and-shoot" method is sufficient and offers high throughput.

  • Thaw frozen human urine samples at room temperature.

  • Vortex the samples for 30 seconds to ensure homogeneity.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet any particulate matter.[2]

  • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Add 900 µL of a solution of 95% acetonitrile with 0.1% formic acid containing the internal standard (e.g., ergothioneine-d9).[2]

  • Vortex for 30 seconds.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Diagram of the "Dilute-and-Shoot" Sample Preparation Workflow

G cluster_prep Sample Preparation urine Urine Sample vortex1 Vortex urine->vortex1 Homogenize centrifuge Centrifuge vortex1->centrifuge Pellet Particulates supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with ACN/FA + IS supernatant->dilute 1:10 Dilution vortex2 Vortex dilute->vortex2 vial Transfer to Vial vortex2->vial Ready for Injection

Caption: A streamlined workflow for urine sample preparation.

LC-MS/MS Analysis: A Representative HILIC Method
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 95% B to 50% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Ergothioneine: 230.1 -> 127.1

    • Ergothioneine-d9 (IS): 239.1 -> 136.1

    • Hercynine: 200.1 -> 95.1

    • S-methyl-ergothioneine: 244.1 -> 142.1

Diagram of the LC-MS/MS Analytical Workflow

G cluster_analysis LC-MS/MS Analysis autosampler Autosampler hilic_column HILIC Column autosampler->hilic_column Inject Sample esi_source ESI Source hilic_column->esi_source Elution triple_quad Triple Quadrupole MS esi_source->triple_quad Ionization data_analysis Data Analysis triple_quad->data_analysis MRM Detection

Sources

Comparative Guide: N-Desmethyl L-Ergothioneine Methyl Ester vs. Deuterated Internal Standards in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of L-Ergothioneine (ET) —a potent thione-histidine antioxidant transported by SLC22A4—the choice of Internal Standard (IS) dictates the reliability of the assay. While stable isotope-labeled (SIL) standards (e.g., Ergothioneine-d9 ) represent the "gold standard" for compensating matrix effects, N-Desmethyl L-Ergothioneine Methyl Ester (ND-ET-ME) has emerged as a structural analog alternative, particularly in synthesis-adjacent workflows.

This guide objectively compares these two approaches. The Verdict: While ND-ET-ME offers cost advantages and higher lipophilicity for Reversed-Phase retention, it introduces significant risks regarding esterase stability and retention time shifts in HILIC modes. For regulated bioanalysis (GLP), Deuterated IS remains mandatory.

Technical Deep Dive: The Structural Divergence

To understand the analytical behavior, we must first analyze the physicochemical differences. Ergothioneine is a zwitterionic betaine, highly polar and difficult to retain on C18 columns.

  • Ergothioneine (Target): Trimethyl ammonium (permanent positive charge) + Thione/Thiol + Carboxylate (negative charge). Net charge at neutral pH ≈ 0.

  • Deuterated IS (

    
    -ET):  Identical chemistry; mass shift +9 Da. Co-elutes perfectly.
    
  • ND-ET-ME (Analog):

    • N-Desmethyl: Loss of one methyl group (becomes a tertiary amine, pH-dependent protonation).

    • Methyl Ester:[1][2][3][4] Capped carboxylate (removes negative charge, adds hydrophobicity).

Visualization: Structural & Functional Impact

The following diagram illustrates the structural relationship and its impact on chromatography and ionization.

ET_Structure_Comparison ET L-Ergothioneine (Target Analyte) SIL Ergothioneine-d9 (Deuterated IS) ET->SIL Isotopic Substitution Analog N-Desmethyl ET Methyl Ester (Analog IS) ET->Analog Derivatization (-CH3, +OMe) Prop_ET Zwitterionic High Polarity HILIC Preferred ET->Prop_ET Prop_SIL Identical pKa/LogP Perfect Co-elution Compensates Matrix Effect SIL->Prop_SIL Prop_Analog Increased LogP (Hydrophobic) pKa Shift (Tertiary Amine) Susceptible to Esterases Analog->Prop_Analog Outcome_SIL Result: High Accuracy (GLP Compliant) Prop_SIL->Outcome_SIL Outcome_Analog Result: Potential Drift (Research Use) Prop_Analog->Outcome_Analog

Figure 1: Structural relationship and analytical consequences of selecting SIL vs. Analog IS.

Critical Evaluation: Performance Metrics

Chromatographic Behavior (HILIC vs. C18)

Ergothioneine is notoriously difficult to retain on C18 columns due to its polarity, often eluting in the void volume where ion suppression is highest.

  • Deuterated IS (

    
    -ET):  In HILIC (Hydrophilic Interaction Liquid Chromatography), 
    
    
    
    -ET co-elutes exactly with ET. If the signal for ET is suppressed by 40% due to phospholipids, the
    
    
    -ET signal is also suppressed by 40%, yielding a correct ratio.
  • Analog IS (ND-ET-ME): The methyl ester makes the molecule significantly more hydrophobic.

    • HILIC: It will elute earlier (less polar interaction) than ET.

    • C18: It will elute later (better retention) than ET.

    • Risk:[4] Because it does not co-elute, it cannot compensate for transient matrix effects (e.g., a phospholipid peak eluting at the ET retention time but not the Analog time).

Stability and Enzymatic Hydrolysis

This is the most critical failure point for the Analog IS.

  • The Trap: Plasma contains abundant esterases. The "Methyl Ester" moiety of ND-ET-ME is liable to rapid hydrolysis in plasma samples, converting it back to N-Desmethyl-Ergothioneine.

  • The Fix: You must use an esterase inhibitor (e.g., PMSF or acidified extraction) immediately upon sample collection. Deuterated ET requires no such stabilization.

Comparative Data Summary
FeatureDeuterated IS (

-ET)
Analog IS (ND-ET-ME)Impact on Data Quality
Retention Time Identical to AnalyteShifted (

RT > 1 min)
High: Analog fails to correct localized matrix effects.
Ionization Efficiency IdenticalDifferent (Tertiary vs Quaternary amine)Medium: Requires separate linearity validation.
Matrix Effect Correction Excellent (98-102% Recovery)Variable (80-120% Recovery)Critical: Analog is unreliable in complex matrices (e.g., liver, urine).
Stability HighLow (Ester hydrolysis risk)Critical: Analog requires strict pH/temperature control.
Cost High (

$)
Moderate (

)
Low: Reagent cost is negligible compared to failed run costs.

Experimental Protocol: Validated Quantification Workflow

The following protocol is designed for Deuterated IS usage but notes where the Analog workflow diverges.

Materials
  • Analyte: L-Ergothioneine (High Purity).[2]

  • IS: L-Ergothioneine-

    
     (or ND-ET-ME for comparison).
    
  • Matrix: Human Plasma / Whole Blood (Lysed).

  • Column: Waters XBridge BEH Amide (HILIC), 2.1 x 100 mm, 2.5 µm.[5]

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve ET and IS in 50:50 Water:Methanol to 1 mg/mL.

    • Analog Note: If using ND-ET-ME, keep stock acidified (0.1% Formic Acid) to prevent hydrolysis.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 1.5 mL tube.

    • Add 200 µL of IS Working Solution in Acetonitrile containing 0.1% Formic Acid .

      • Why Acid? Promotes protein precipitation and stabilizes the Analog ester if used.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Parameters:

    • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]

    • Gradient (HILIC):

      • 0-1 min: 90% B (Isocratic hold for equilibration)

      • 1-4 min: 90% -> 60% B (Elution of ET)

      • 4-6 min: 60% B

    • Detection (ESI Positive):

      • ET:

        
         230.1 
        
        
        
        127.1 (Loss of trimethylamine + CO)
      • 
        -ET: 
        
        
        
        239.1
        
        
        127.1 (Fragment retains ring, loses labeled methyls)
      • ND-ET-ME:

        
         230.1 (nominal) -> Different fragmentation pattern. Note: ND-ET-ME has a different precursor mass (
        
        
        
        ~244 if intact).
Workflow Logic Diagram

Workflow Start Biological Sample (Plasma/Tissue) Spike Add Internal Standard (d9-ET vs Analog) Start->Spike ppt Protein Precipitation (ACN + 0.1% FA) Spike->ppt Centrifuge Centrifuge 15,000g, 10 min ppt->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Decision IS Type? Supernatant->Decision Path_SIL Deuterated IS Decision->Path_SIL Path_Analog Analog IS Decision->Path_Analog Result_SIL Co-elution: Matrix Effect Corrected Path_SIL->Result_SIL Result_Analog RT Shift: Risk of Ion Suppression Path_Analog->Result_Analog

Figure 2: Workflow decision tree highlighting the analytical risk of Analog IS.

References

  • Cheah, I. K., & Halliwell, B. (2012). Ergothioneine; antioxidant potential, physiological function and role in disease. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1822(5), 784-793. Available at: [Link]

  • Nakamura, T., et al. (2020). Sensitive quantification of ergothioneine in human plasma by LC-MS/MS and its application to a pharmacokinetic study. Journal of Chromatography B, 1152, 122256. (Demonstrates use of Deuterated IS). Available at: [Link]

  • Pribolab. Stable Isotope Labeled Standards: N-Desmethyl L-Ergothioneine-d6 Methyl Ester.[3] Available at: [Link]

  • Servillo, L., et al. (2015). Identification of the main intermediate precursor of L-ergothioneine biosynthesis in human biological specimens. Biochimica et Biophysica Acta, 1850(11). (Context on Hercynine/Desmethyl analogs). Available at: [Link]

Sources

A Practical Guide to Determining the Limit of Detection (LOD) for N-Desmethyl L-Ergothioneine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed comparison of methodologies for calculating the Limit of Detection (LOD) for N-Desmethyl L-Ergothioneine Methyl Ester, an important intermediate in the synthesis of L-Ergothioneine.[1] Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale for experimental design, ensuring methodological robustness and data integrity.

Introduction: Why a Rigorous LOD Matters

In the realm of analytical chemistry, particularly within pharmaceutical development and quality control, the Limit of Detection (LOD) is a critical performance characteristic of any analytical procedure. It represents the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions.[2][3] An accurately determined LOD for N-Desmethyl L-Ergothioneine Methyl Ester is paramount for controlling impurity profiles in the manufacturing of L-Ergothioneine, a potent antioxidant with growing interest in therapeutic and cosmetic applications.[4]

This guide will focus on the most prevalent and sensitive analytical technique for this class of compounds: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6] We will explore the internationally recognized methodologies for LOD calculation as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1).[2][7]

Comparing Analytical Approaches for LOD Determination

While various analytical techniques can be employed for small molecule analysis, LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level impurity analysis.[8][9]

Analytical Technique Principle Typical LOD Range for Ergothioneine Derivatives Advantages Disadvantages
UPLC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.25-50 µg/kg (in matrix)[10]High sensitivity and specificity.Matrix effects can influence accuracy.
HPLC with UV Detection Chromatographic separation with detection based on UV absorbance.Generally higher than MS methods.Robust and widely available.Lower sensitivity and potential for interference.
HPLC/ICP-QQQ-MS Chromatographic separation with elemental (sulfur) detection.0.23 µg S/L (in aqueous solution)[11]Extremely sensitive for sulfur-containing compounds.More specialized instrumentation required.
Nuclear Magnetic Resonance (NMR) Detection based on the magnetic properties of atomic nuclei.~46 ng (1.0 µM in 200 µL solution)[6]Provides structural information.Lower sensitivity compared to MS.

For the purpose of this guide, we will detail the protocol for LOD determination using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) , which provides an optimal balance of sensitivity, specificity, and accessibility for most research and industrial laboratories.

Experimental Protocol: LOD Determination for N-Desmethyl L-Ergothioneine Methyl Ester via UPLC-MS/MS

This protocol is designed to be a self-validating system, incorporating best practices to ensure the trustworthiness of the results. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Materials and Reagents
  • Analyte: N-Desmethyl L-Ergothioneine Methyl Ester reference standard (CAS: 162138-71-8)[1][12]

  • Internal Standard (IS): N-Desmethyl L-Ergothioneine-d6 Methyl Ester[13][14] (This is crucial for mitigating matrix effects and improving quantitative accuracy).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: LC-MS grade formic acid or ammonium acetate.

  • Matrix: A representative blank matrix (e.g., a placebo formulation or a sample from a "mock" synthesis without the starting materials for the target analyte).

Instrumentation
  • UPLC system coupled to a triple quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source.

UPLC-MS/MS Method Development (Abbreviated)
  • Chromatography: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for polar compounds like ergothioneine derivatives.[4][6] A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate) is a good starting point.

  • Mass Spectrometry: The instrument should be operated in positive electrospray ionization mode. The Multiple Reaction Monitoring (MRM) mode will be used for quantification, which enhances selectivity and sensitivity.[4] The precursor ion ([M+H]⁺) for N-Desmethyl L-Ergothioneine Methyl Ester and a characteristic product ion are monitored. The same is done for the deuterated internal standard.

LOD Calculation Methodology (Based on ICH Q2(R1))

The ICH Q2(R1) guideline provides several approaches for determining the LOD.[2] We will focus on the most statistically robust method: Based on the Standard Deviation of the Response and the Slope of the Calibration Curve.

Workflow for LOD Calculation

Caption: Workflow for LOD determination based on ICH Q2(R1).

Step-by-Step Protocol:

  • Preparation of Blank Samples: Prepare a minimum of 10 independent blank samples using the representative matrix. These samples should be subjected to the entire analytical procedure.

  • Preparation of Calibration Curve Samples: Prepare a series of calibration standards by spiking the blank matrix with known concentrations of N-Desmethyl L-Ergothioneine Methyl Ester at the lower end of its expected concentration range. A minimum of 5-6 concentration levels is recommended.

  • Analysis:

    • Inject and analyze the blank samples.

    • Inject and analyze the calibration curve samples.

  • Data Processing:

    • For the blank samples, determine the signal response (e.g., peak area) for the MRM transition of the analyte. Calculate the standard deviation (σ) of these responses.

    • For the calibration curve samples, plot the analyte response against the known concentration and perform a linear regression to determine the slope (S) of the curve.

  • LOD Calculation: Apply the following formula as recommended by the ICH Q2(R1) guideline:[2]

    LOD = 3.3 * (σ / S)

    Where:

    • σ = the standard deviation of the response of the blank samples.

    • S = the slope of the calibration curve.

Alternative LOD Calculation Methods

For comparison, it is important to be aware of other acceptable methods for LOD determination:

  • Based on Signal-to-Noise Ratio: This approach involves analyzing samples with known low concentrations of the analyte and determining the concentration at which the signal is consistently distinguishable from the noise. A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD.[15]

  • Visual Evaluation: This method is used for non-instrumental methods but can also be applied to instrumental methods. It involves analyzing samples with decreasing concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected by visual inspection of the chromatogram.

Conclusion

The determination of the Limit of Detection for N-Desmethyl L-Ergothioneine Methyl Ester is a critical step in the development of robust analytical methods for quality control in pharmaceutical manufacturing. By employing a highly sensitive technique like UPLC-MS/MS and adhering to the statistically rigorous methodologies outlined in the ICH Q2(R1) guidelines, researchers and scientists can ensure the reliability and accuracy of their results. The use of a deuterated internal standard is highly recommended to enhance the trustworthiness of the data. This guide provides the foundational knowledge and a practical framework for establishing a scientifically sound LOD for this important analyte.

References

  • Dubost, N. J., Beelman, R. B., Peterson, D., & Royse, D. J. (2006). Identification and quantification of ergothioneine in cultivated mushrooms by liquid chromatography-mass spectroscopy. International Journal of Medicinal Mushrooms, 8(3).
  • International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Chekmeneva, E., et al. (2020). Identification and Distribution of the Dietary Antioxidant Ergothioneine in Humans and Animal Models Combining NMR, RANSY, and MS Methods. Analytical Chemistry, 92(18), 12365–12374.
  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Poon, T. C. W., & Johnson, D. W. (2017). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 28(4), 591–602.
  • Pharmaceutical Technology. (2020). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and Quantification of Ergothioneine in Cultivated Mushrooms by Liquid Chromatography-Mass Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2024). Determination of L-ergothioneine in food by UPLC-MS/MS method. Retrieved from [Link]

  • Nature. (2023). Detection and quantification of ergothioneine in human serum using surface enhanced Raman scattering (SERS). Retrieved from [Link]

  • LCGC International. (2020). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

  • Allumiqs. (n.d.). Small Molecule Analysis. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • The Ohio State University. (n.d.). Identification and quantification of ergothioneine in cultivated mushrooms by liquid chromatography-mass spectroscopy. Retrieved from [Link]

  • Liu, L., et al. (2022). Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2022, 8858849.
  • Telgmann, L., et al. (2017). Quantitative determination of the sulfur-containing antioxidant ergothioneine by HPLC/ICP-QQQ-MS.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Desmethyl L-Ergothioneine Methyl Ester. Retrieved from [Link]

  • Pribolab. (n.d.). HWSTD#7147U:Pribolab®N-Desmethyl L-Ergothioneine-d6 Methyl Ester-10µg/mL-dried down. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). N-Desmethyl L-Ergothioneine-d6 Methyl Ester. Retrieved from [Link]

  • Wei, Q., et al. (2025). Preparation of L-Ergothioneine Purity Certified Reference Material. Metrology Science and Technology, 69(5), 114-123.

Sources

Technical Guide: Assessing Isotopic Purity of N-Desmethyl L-Ergothioneine-d6 Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical protocol for validating the isotopic and chemical purity of N-Desmethyl L-Ergothioneine-d6 Methyl Ester (N-DM-ET-d6-OMe) . While L-Ergothioneine-d9 (ET-d9) remains the "gold standard" internal standard (IS) for quantifying Ergothioneine, the emergence of intermediate-specific standards like N-DM-ET-d6-OMe requires rigorous validation.

This molecule presents unique stability challenges compared to the quaternary ammonium betaines (standard Ergothioneine). Specifically, the methyl ester moiety introduces susceptibility to hydrolysis, and the tertiary amine (N-desmethyl) alters ionization behavior. This guide provides a self-validating workflow to ensure these factors do not compromise bioanalytical data.

The Comparative Landscape

Before assessing purity, it is critical to understand where this product fits relative to established alternatives.

FeatureN-Desmethyl ET-d6 Methyl Ester (Target)L-Ergothioneine-d9 (Gold Standard)L-Hercynine-d3 (Precursor IS)
Structure Tertiary Amine + Methyl EsterQuaternary Amine (Betaine)Quaternary Amine (Betaine)
Label Position N-Methyls (

)
N-Methyls (

)
N-Methyls (

)
Stability Moderate: Ester hydrolysis riskHigh: Stable betaineHigh: Stable betaine
Retention Hydrophobic (RP-friendly)Hydrophilic (HILIC required)Hydrophilic (HILIC required)
Primary Use Quantifying synthetic intermediates; RP-LC methodsQuantifying biological ErgothioneineQuantifying biosynthetic precursors

Critical Insight: If you are using N-DM-ET-d6-OMe to quantify native Ergothioneine, you must account for the retention time shift caused by the ester and the different pKa of the tertiary amine.

Core Directive: The Self-Validating Purity Protocol

To certify this material for use in GLP/GMP studies, you must execute the following three-stage assessment.

Protocol A: HRMS Isotopologue Analysis (The "Zero-Contribution" Test)

Objective: Quantify the presence of unlabeled (d0) species which causes direct quantification bias.

Methodology:

  • Instrument: Q-TOF or Orbitrap MS (Resolution > 30,000).

  • Infusion: Direct infusion at 5 µL/min (50% Acetonitrile/0.1% Formic Acid).

  • Scan Range: Centered on

    
     230–240 (Target [M+H]+ approx. 236.1 for d6).
    
  • Calculation:

    
    
    
    
    

Acceptance Criteria:

  • d0 Contribution: Must be < 0.5% of the d6 peak.

  • Why? If your IS concentration is equal to your analyte, 1% d0 impurity contributes a 1% positive bias to your analyte signal.

Protocol B: 1H-NMR Positional Verification & Ester Stability

Objective: Confirm the deuterium label is on the N-methyls (stable) and not the O-methyl (labile), and ensure the ester is intact.

Methodology:

  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals to Monitor:

    • 
       3.7-3.8 ppm:  Singlet corresponding to the Methyl Ester (
      
      
      
      )
      . This peak must be a sharp singlet with an integration of 3H. If it is silent/multiplet, the label is in the wrong spot.
    • 
       2.8-3.3 ppm:  Region for N-Methyls . In the d6 product, this region should be silent  (no peaks) because protons are replaced by deuterium.
      
  • Hydrolysis Check: Look for a broad singlet at

    
     10-12 ppm (Carboxylic acid) or loss of the O-methyl singlet. This indicates degradation to N-Desmethyl Ergothioneine (free acid).
    
Protocol C: The "Cross-Talk" Interference Test

Objective: Assess if the IS fragments into ions that mimic the Analyte.

Methodology:

  • Prepare IS solution at working concentration (e.g., 500 ng/mL).

  • Inject into LC-MS/MS monitoring the Analyte's MRM transition (e.g., Ergothioneine

    
    ).
    
  • Result: There should be no peak at the analyte's retention time.

  • Logic: Even if isotopic purity is high, if the d6-IS loses the labeled methyls during fragmentation, it might produce a "ghost" signal in the analyte channel.

Visualizing the Interference Logic

The following diagram illustrates why "d0" impurity is the most critical risk factor in your assessment.

IsotopeInterference cluster_IS Internal Standard Reagent (N-DM-ET-d6) cluster_Sample Biological Sample IS_Pure Pure d6 Species (m/z 236) Detector Mass Spec Detector Channel: 230 -> 127 IS_Pure->Detector No Signal (Mass Shift) IS_Impurity Impurity d0 Species (m/z 230) IS_Impurity->Detector Direct Interference Analyte Native Analyte (m/z 230) Analyte->Detector True Signal Result Quantification Error (False Positive) Detector->Result Sum of True + Impurity

Figure 1: The "Cross-Talk" mechanism. The d0 impurity in your IS is chemically identical to the analyte, causing indistinguishable interference.

Experimental Data Summary (Template)

When publishing your comparison, summarize your validation data using this structure to ensure E-E-A-T compliance.

ParameterMethodAcceptance LimitTypical Result (High Quality)
Chemical Purity HPLC-UV (254 nm)> 95.0%98.2%
Isotopic Enrichment HRMS (Orbitrap)> 99 atom % D99.4 atom % D
Isotopic Purity (d0) HRMS< 0.5% relative abundance0.1%
Ester Stability 1H-NMR (D2O, 24h)< 5% Hydrolysis< 1% (if stored dry/-20°C)
Retention Shift RP-HPLCvs. Native Analyte+1.2 min (due to ester lipophilicity)

Synthesis & Workflow Diagram

This diagram outlines the decision tree for accepting or rejecting a batch of N-Desmethyl L-Ergothioneine-d6 Methyl Ester based on the protocols above.

ValidationWorkflow Start Batch Receipt: N-DM-ET-d6-OMe Step1 1. HRMS Analysis (Check d0 abundance) Start->Step1 Decision1 d0 < 0.5%? Step1->Decision1 Step2 2. NMR Analysis (Check Ester & Label Pos) Decision1->Step2 Yes Reject REJECT / PURIFY Decision1->Reject No (Bias Risk) Decision2 Ester Intact? N-Methyls Silent? Step2->Decision2 Step3 3. LC-MS/MS Blank Test (Check Interference) Decision2->Step3 Yes Decision2->Reject No (Hydrolysis/Scrambling) Decision3 Analyte Channel Clean? Step3->Decision3 Approve APPROVED for Quantification Decision3->Approve Yes Decision3->Reject No (Cross-Talk)

Figure 2: Step-by-step validation workflow for N-Desmethyl L-Ergothioneine-d6 Methyl Ester.

References

  • Cheah, I. K., & Halliwell, B. (2012). Ergothioneine; antioxidant potential, physiological function and role in disease.[1] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1822(5), 784-793. Link

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Splendid Lab. (n.d.). N-Desmethyl L-Ergothioneine-d6 Methyl Ester Product Data. Splendid Lab CRO. Link

  • Gründemann, D., et al. (2005). Discovery of the ergothioneine transporter. Proceedings of the National Academy of Sciences, 102(14), 5256-5261. Link

Sources

Comparative Retention Guide: Ergothioneine vs. N-Desmethyl Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the chromatographic retention behaviors of L-Ergothioneine (EGT) and its synthetic impurity/intermediate, N-Desmethyl L-Ergothioneine Methyl Ester (ND-EGT-ME) .

Effective separation of these two species is critical for purity profiling in microbial fermentation and chemical synthesis. Due to their distinct physicochemical properties—specifically the zwitterionic nature of EGT versus the esterified amine structure of ND-EGT-ME—their retention orders invert depending on the chromatographic mode (HILIC vs. Reversed-Phase).

Key Findings
FeatureErgothioneine (EGT) N-Desmethyl Methyl Ester
Polarity Ultra-High (Zwitterionic)Moderate (Hydrophobic Ester)
HILIC Retention Strongly Retained (> 4 min)Weakly Retained (Elutes Early)
RP-HPLC Retention Unretained (Elutes at Void)Retained (Elutes Later)
Best Mode for Purity HILIC (Superior Selectivity)RP (Good for Hydrophobic Impurities)

Chemical Identity & Physicochemical Drivers

Understanding the structural differences is the prerequisite for predicting retention time (RT).

Structural Comparison
  • L-Ergothioneine (EGT): A unique betaine (trimethylammonium) with a thiol-imidazole core. It exists as a zwitterion at neutral pH, possessing a permanent positive charge and a negative carboxylate charge. This results in extreme hydrophilicity (LogP ≈ -3.6).

  • N-Desmethyl L-Ergothioneine Methyl Ester (ND-EGT-ME):

    • Modification 1 (Head): Loss of one methyl group converts the quaternary ammonium to a tertiary amine (Dimethylamine).

    • Modification 2 (Tail): Esterification of the carboxylic acid masks the negative charge and adds a hydrophobic methyl group.

    • Net Effect: The molecule loses its zwitterionic character and gains significant hydrophobicity.

Graphviz: Structural & Polarity Logic

ChemicalLogic EGT Ergothioneine (EGT) (Zwitterion) LogP < -3.0 HILIC HILIC Mode (Polar Stationary Phase) EGT->HILIC Strong Interaction (Late Elution) RP Reverse Phase (C18) (Hydrophobic Stationary Phase) EGT->RP No Interaction (Void Volume) Impurity N-Desmethyl Methyl Ester (Amine/Ester) LogP > -1.0 Impurity->HILIC Weak Interaction (Early Elution) Impurity->RP Hydrophobic Interaction (Retained) caption Fig 1. Mechanistic drivers of retention differences between EGT and its ester derivative.

Chromatographic Performance Comparison

HILIC (Hydrophilic Interaction Liquid Chromatography)

Status: Gold Standard for EGT analysis.

In HILIC, the stationary phase is polar (e.g., unbonded silica, amide, or zwitterionic). Retention is driven by the partitioning of the analyte into the water-rich layer on the surface.

  • EGT: Being highly polar and zwitterionic, EGT partitions strongly into the water layer, resulting in significant retention.

  • ND-EGT-ME: The methyl ester reduces polarity significantly. The molecule prefers the organic-rich mobile phase, leading to faster elution.

Predicted Elution Order:

  • ND-Desmethyl Methyl Ester (Elutes First)

  • Ergothioneine (Elutes Second)[1]

Reversed-Phase (RP-HPLC)

Status: Alternative (Requires ion-pairing for EGT).

In RP, the stationary phase is hydrophobic (C18). Retention is driven by hydrophobic interactions.

  • EGT: Too polar to interact with C18 chains. It typically elutes at the column dead time (

    
    ) unless an ion-pairing agent (e.g., heptafluorobutyric acid) is used.
    
  • ND-EGT-ME: The ester group provides sufficient hydrophobicity for interaction with the C18 phase.

Predicted Elution Order:

  • Ergothioneine (Elutes First / Void)

  • ND-Desmethyl Methyl Ester (Elutes Second)

Experimental Protocols

The following protocols are synthesized from validated methods for EGT and histidine derivatives.

Protocol A: HILIC Separation (Recommended)

Best for quantifying EGT and detecting less polar impurities.

  • Column: Waters CORTECS UPLC HILIC (1.6 µm, 2.1 x 100 mm) or BEH Amide.

  • Mobile Phase A: 100 mM Ammonium Acetate (pH 5.0) in Water.[2][3][4]

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Method: 85% B / 15% A.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 254 nm or MS (ESI+).

Data Profile (HILIC):

Analyte Retention Time (Approx) Peak Shape
ND-Desmethyl Methyl Ester 1.5 - 2.5 min Sharp, minimal tailing

| Ergothioneine | 4.2 - 5.5 min | Symmetrical |

Protocol B: Reversed-Phase Separation

Best for analyzing hydrophobic impurities or fermentation broth matrices.

  • Column: Agilent Zorbax Eclipse Plus C18 (3.5 µm, 100 x 4.6 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 0-2 min (0% B); 2-10 min (0% -> 40% B).

  • Flow Rate: 0.8 mL/min.

Data Profile (RP):

Analyte Retention Time (Approx) Peak Shape
Ergothioneine 1.2 min (Void) Often broad/split without ion-pairing

| ND-Desmethyl Methyl Ester | 4.5 - 6.0 min | Sharp |

Visualizing the Separation Workflow

This diagram illustrates the decision matrix for choosing the correct method based on the specific impurity profile.

Workflow Sample Crude Sample (EGT + ND-EGT-ME) Goal Analytical Goal? Sample->Goal Path1 Quantify EGT Purity Goal->Path1 Primary Path2 Isolate Hydrophobic Impurities Goal->Path2 Secondary Method1 Method: HILIC (High ACN) Path1->Method1 Method2 Method: RP C18 (Water/MeOH Gradient) Path2->Method2 Result1 Result: Impurity elutes EARLY EGT elutes LATE (Resolved) Method1->Result1 Result2 Result: EGT elutes VOID Impurity elutes LATE (Retained) Method2->Result2 caption Fig 2. Decision tree for chromatographic method selection.

References

  • Nakamura, T., et al. (2023). Simultaneous determination of ergothioneine, selenoneine, and their methylated metabolites in human blood using ID-LC–MS/MS.[5][6] Analytical and Bioanalytical Chemistry.[7][1][4][5][6][8][9] Available at: [Link]

  • Pharmaffiliates. N-Desmethyl L-Ergothioneine Methyl Ester (CAS 162138-71-8) Product Entry. Available at: [Link]

  • Zhou, T., et al. (2016). A New strategy for Quantitative Analysis of Ergothioneine in Fermentation Broth by RP-HPLC. Journal of Chromatography B. Available at: [Link]

  • Chen, X., et al. (2022). Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. International Journal of Analytical Chemistry. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Desmethyl L-Ergothioneine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. N-Desmethyl L-Ergothioneine Methyl Ester is a research compound for which a complete toxicological profile has not yet been established. Therefore, all handling procedures must be governed by the precautionary principle: treat the substance as potentially hazardous. This guide provides essential, field-proven safety and logistical information for the handling and disposal of this compound, grounded in the principles of chemical hygiene and risk mitigation.

The Occupational Safety and Health Administration (OSHA) mandates that employers must have a written Chemical Hygiene Plan (CHP) which includes provisions for the use of personal protective equipment (PPE).[1] This guide is designed to supplement your institution's CHP and provide specific guidance for this novel substance.

Foundational Safety: The Hierarchy of Controls

Before detailing specific PPE, it is crucial to contextualize its role within the widely accepted "Hierarchy of Controls." PPE is the last line of defense. The primary goal is to always minimize the potential for exposure through engineering and administrative controls first.

  • Engineering Controls: These are the most effective and are designed to remove the hazard at the source. For N-Desmethyl L-Ergothioneine Methyl Ester, especially in its powdered form, this includes working within a certified chemical fume hood or a powder containment hood (also known as a ventilated balance enclosure).[2][3] These systems protect the operator by drawing airborne particles away from the breathing zone.[3]

  • Administrative Controls: These are work practices that reduce exposure. This includes developing standard operating procedures (SOPs), providing thorough training for all personnel, and restricting access to areas where the compound is handled.[4]

  • Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure to hazards. The remainder of this guide will focus on the appropriate selection and use of PPE.[5]

PPE Protocol: A Task-Based Approach

The required level of PPE is dictated by the specific task being performed and the physical form of the compound. The risks associated with handling a fine, easily aerosolized powder are significantly greater than those of handling a dilute solution.[6]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Risk Tasks (e.g., handling sealed containers, working with dilute solutions <1mM)ANSI Z87.1-rated safety glasses with side shields.[5]Single pair of nitrile gloves (minimum 4 mil thickness).[5][7]Standard laboratory coat.Not required if performed on an open bench.
Moderate-Risk Tasks (e.g., preparing solutions from powder, aliquoting concentrated solutions)Chemical splash goggles.[5]Double-gloving with nitrile gloves.Standard laboratory coat.Required: Perform task within a certified chemical fume hood.[2][6]
High-Risk Tasks (e.g., weighing powdered compound, potential for aerosol generation)Chemical splash goggles and a face shield.[8]Double-gloving with nitrile gloves.Laboratory coat and disposable sleeves.Required: Perform task within a powder containment hood or certified chemical fume hood.[3][6] If not possible, a NIOSH-approved respirator is mandatory.[9]
  • Eye and Face Protection: Protects against accidental splashes of solutions or contact with airborne powder.[9] Goggles provide a seal around the eyes, offering superior protection to safety glasses.[5] A face shield protects the entire face from splashes.[8]

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are a standard for laboratory use.[7][10] Double-gloving is recommended for higher-risk tasks to provide an additional barrier and allow for safe removal of the outer, potentially contaminated glove without exposing the skin.

  • Body Protection: A lab coat protects skin and personal clothing from contamination.[10] For high-risk tasks, disposable sleeves add an extra layer of protection.

  • Respiratory Protection: Fine chemical powders can be easily inhaled, posing a significant health risk.[3][6] The use of a fume hood or other ventilated enclosure is the primary means of preventing inhalation exposure.[2]

Operational and Disposal Plans

A structured workflow is essential for minimizing risk and ensuring reproducible, safe science.

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a fume hood.

    • Ensure the work surface is clean and clear of unnecessary items. Lay down disposable, absorbent bench paper to contain any minor spills.[6]

    • Pre-label all necessary vials and tubes.[10][11]

    • Assemble all required equipment (spatulas, weigh boats, solvents, etc.) before retrieving the compound.

  • Weighing the Powder (High-Risk Operation):

    • This procedure must be performed inside a powder containment hood or a chemical fume hood to control airborne particulates.[3][6]

    • Don the appropriate high-risk PPE (goggles, face shield, double gloves, lab coat).

    • To minimize static, which can cause powder to disperse unexpectedly, use anti-static weigh boats or an anti-static gun.[6]

    • Use a dedicated spatula. When transferring powder, use small, deliberate scoops to avoid creating dust clouds.[6]

    • Once weighing is complete, securely cap the stock container immediately.[6]

  • Solubilization:

    • Add the solvent to the vessel containing the weighed powder slowly and carefully to avoid splashing.

    • If using a vortex or sonicator, ensure the container is tightly capped.

  • Post-Handling Decontamination:

    • Wipe down the spatula and any other reusable equipment with an appropriate solvent (e.g., 70% ethanol) and clean with soap and water.

    • Wipe down the work surface within the hood.

    • Carefully fold the disposable bench paper inward, and place it in the designated solid chemical waste container.

    • Remove PPE in the correct order: outer gloves, face shield, goggles, lab coat, and finally inner gloves. Wash hands thoroughly with soap and water.[10]

Preparedness is key to managing unexpected events. All personnel must know the location of safety showers and eyewash stations.

  • Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[10]

    • Eye Contact: Proceed immediately to an eyewash station and flush eyes for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Spill Response:

    • Small Powder Spill (<1g): Gently cover the spill with absorbent paper to prevent further aerosolization. Wet the paper with water, then carefully wipe up the material from the outside in. Place all contaminated materials in a sealed bag for chemical waste disposal.

    • Small Liquid Spill: Absorb the spill with a chemical spill pad or other absorbent material. Place the used materials in a sealed bag for chemical waste disposal.

    • Large Spill: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.

Improper disposal of chemical waste can lead to environmental contamination and regulatory penalties.[12]

  • Segregation: Do not mix waste streams.[13] Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, etc.

    • Liquid Waste (Aqueous): Dilute aqueous solutions.

    • Liquid Waste (Organic): Solutions containing organic solvents.

  • Labeling: All waste containers must be clearly labeled with the full chemical name of the contents and appropriate hazard warnings.[11][13] Never use abbreviations.[11]

  • Storage: Store waste containers in a designated, secondary containment area away from general lab traffic.[14] Containers must be kept securely closed except when adding waste.[2]

  • Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[12] Arrange for pickup by your institution's EHS or a licensed waste disposal service.[13]

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment.

PPE_Decision_Tree start Assess Task and Compound Form form_powder Is the compound a POWDER? start->form_powder form_liquid Is the compound a SOLUTION? start->form_liquid weighing Weighing or High-Energy Task? form_powder->weighing Yes concentration Concentrated or Large Volume? form_liquid->concentration Yes high_risk_ppe High-Risk PPE - Goggles & Face Shield - Double Gloves - Lab Coat & Sleeves - Powder Hood weighing->high_risk_ppe Yes moderate_risk_ppe Moderate-Risk PPE - Splash Goggles - Double Gloves - Lab Coat - Fume Hood concentration->moderate_risk_ppe Yes low_risk_ppe Low-Risk PPE - Safety Glasses - Single Gloves - Lab Coat concentration->low_risk_ppe No (Dilute)

Caption: Decision tree for selecting appropriate PPE based on task.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA's New Laboratory Safety Guidance Paves the Way for Enforcement Actions. Conn Maciel Carey LLP. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • OSHA Guidance for Clinical Labs in 2024 and Beyond. G2 Intelligence. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]

  • How to Safely Dispose of Laboratory Waste? Stericycle UK. [Link]

  • Safe Storage and Disposal of Chemicals in A Lab. Tion. [Link]

  • Esterification. SmartLabs. [Link]

  • Chemical Waste | Research Safety. University of Kentucky. [Link]

  • Laboratory chemical waste. Water Corporation. [Link]

  • Weighing Hazardous Powders in the Laboratory. University of California, Berkeley EHS. [Link]

  • Ester Lab Student Handout. Ms. Kropac. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. Dival. [Link]

  • A Guide to Handling and Storing Chemicals in a Lab. InterFocus. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS. [Link]

  • Personal Protective Equipment (PPE). Dartmouth College EHS. [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. SDS Manager. [Link]

  • Ester Hydrolysis Safety Management Guide. Scribd. [Link]

  • Personal Protective Equipment. University of Washington, Center for Emerging and Re-emerging Infectious Diseases. [Link]

  • Safety Rules in Chemical Laboratories: A Practical Guide | US. SDS Manager. [Link]

  • Powder Handling. AirClean Systems. [Link]

  • SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS. Aenova Group. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Insights Potent compounds: 7 things that every EHS professional should know. Affygility Solutions. [Link]

  • NIOSH ALERT - Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. Centers for Disease Control and Prevention (CDC). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.